molecular formula C35H53N5O6S B12372104 VH032-C6-NH-Boc

VH032-C6-NH-Boc

Cat. No.: B12372104
M. Wt: 671.9 g/mol
InChI Key: VNIZDGZRGWHBQQ-HRHHFINDSA-N
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Description

VH032-C6-NH-Boc is a useful research compound. Its molecular formula is C35H53N5O6S and its molecular weight is 671.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H53N5O6S

Molecular Weight

671.9 g/mol

IUPAC Name

tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate

InChI

InChI=1S/C35H53N5O6S/c1-23-29(47-22-38-23)25-16-14-24(15-17-25)20-37-31(43)27-19-26(41)21-40(27)32(44)30(34(2,3)4)39-28(42)13-11-9-8-10-12-18-36-33(45)46-35(5,6)7/h14-17,22,26-27,30,41H,8-13,18-21H2,1-7H3,(H,36,45)(H,37,43)(H,39,42)/t26-,27+,30-/m1/s1

InChI Key

VNIZDGZRGWHBQQ-HRHHFINDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of VH032-C6-NH-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A critical component in the design of many potent and selective PROTACs is the E3 ligase ligand, which serves to recruit an E3 ubiquitin ligase to the protein of interest (POI). Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) protein. VH032-C6-NH-Boc has become a cornerstone building block for the synthesis of VHL-recruiting PROTACs, providing a versatile and efficient handle for their construction. This technical guide provides an in-depth overview of the role of this compound in PROTAC development, including its structure, application in synthesis, and the methodologies used to evaluate the resulting degraders.

The VHL E3 Ligase Ligand: VH032 and its Derivatives

VH032 is a potent small molecule ligand that binds to the VHL E3 ligase with high affinity.[1] Its structure is derived from the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). By mimicking the binding motif of HIF-1α, VH032 can effectively recruit the VHL E3 ligase complex.

This compound (CAS Number: 2306389-02-4) is a chemically modified version of VH032 designed specifically for PROTAC synthesis.[2][3] It incorporates two key features:

  • A C6 alkyl linker: This six-carbon chain provides a spacer to which a ligand for the target protein can be attached. The length and nature of the linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • A Boc-protected amine: The terminal amine group on the C6 linker is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine then serves as a versatile attachment point for coupling with a linker connected to the target protein ligand, typically via an amide bond formation.[4]

The use of this compound streamlines the synthesis of PROTACs by providing a stable, pre-functionalized VHL ligand that can be easily incorporated in the final steps of a synthetic sequence.

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of PROTACs is determined by several factors, including their binding affinity to both the target protein and the E3 ligase, as well as their ability to induce the degradation of the target protein.

Table 1: Binding Affinities of VHL Ligands

CompoundIC50 (nM)Ki (nM)Assay Type
BOC-VH03216,3008,000TR-FRET
VH032352.2142.1TR-FRET
VH298288.2110.4TR-FRET

Data sourced from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Lower values indicate stronger binding.

Table 2: Degradation Potency of Representative VHL-based PROTACs

PROTACTarget ProteinDC50 (nM)Dmax (%)Cell Line
Compound 34BRD460>90MDA-MB-231
Compound 37BRD462>90MDA-MB-231
PROTAC 9HDAC1550>75HCT116
PROTAC 9HDAC3530>80HCT116
PROTAC 22HDAC344077HCT116

DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is representative for VHL-based PROTACs and sourced from multiple studies.[5][6]

Experimental Protocols

PROTAC Synthesis using this compound: A General Protocol

This protocol outlines the general steps for synthesizing a PROTAC using this compound and a target protein ligand containing a carboxylic acid functional group.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA). A common ratio is 4:1 DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt (e.g., TFA salt) can often be used directly in the next step without further purification.

Step 2: Amide Coupling with Target Protein Ligand

  • Dissolve the target protein ligand (containing a carboxylic acid) in a suitable aprotic solvent such as dimethylformamide (DMF) or DCM.

  • Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Add the deprotected VH032-C6-amine derivative (from Step 1) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol provides a detailed methodology for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate the lysates on ice for 30 minutes with occasional vortexing.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC (VH032-Linker-Ligand) POI->PROTAC binds VHL VHL E3 Ligase VHL->PROTAC binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI VHL_bound VHL VHL_bound->POI_bound Ubiquitination VHL_bound->PROTAC_bound Ub Ubiquitin Proteasome Proteasome POI_ub->Proteasome Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Western_Blot_Workflow start Start: Cultured Cells treatment PROTAC Treatment (Varying Concentrations & Time) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End: Degradation Profile analysis->end BRD4_Signaling_Pathway cluster_downstream Downstream Effects of BRD4 Degradation BRD4_PROTAC VH032-based BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 VHL VHL E3 Ligase BRD4_PROTAC->VHL Degradation BRD4 Degradation BRD4->Degradation VHL->Degradation cMYC c-MYC Transcription (Oncogene) Degradation->cMYC Inhibition CellCycle Cell Cycle Progression Degradation->CellCycle Arrest Apoptosis Apoptosis Degradation->Apoptosis Induction cMYC->CellCycle Promotes

References

An In-depth Technical Guide to VH032-C6-NH-Boc: A Key Ligand for von Hippel-Lindau E3 Ligase in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VH032-C6-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand VH032, this molecule serves as a cornerstone for researchers aiming to harness the ubiquitin-proteasome system for targeted protein degradation. This document details its mechanism of action, quantitative binding data, relevant experimental protocols, and the signaling pathways it influences.

Introduction to this compound and its Role in PROTACs

This compound is a chemically modified version of the high-affinity VHL ligand, VH032.[1][2][3] The core VH032 structure is a synthetic molecule designed to mimic the binding of Hypoxia-Inducible Factor-1α (HIF-1α) to the VHL E3 ubiquitin ligase complex.[4][5] The "-C6-NH-Boc" modification refers to a 6-carbon alkyl linker with a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[6] This Boc-protected linker is strategically positioned to allow for covalent attachment to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.

The primary function of this compound in PROTAC technology is to act as the E3 ligase recruiting element.[1][2][3] Upon removal of the Boc protecting group under acidic conditions, the exposed amine on the linker can be readily coupled to a warhead that binds to a specific disease-causing protein.[7][8] The resulting PROTAC molecule then acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data

Precise quantitative data for this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate. However, data from closely related compounds provide valuable insights into its binding characteristics. The parent compound, VH032, is a potent VHL ligand with a dissociation constant (Kd) of 185 nM.[9] It is important to note that the addition of the Boc-protected linker is known to reduce the binding affinity. One study on a similar molecule, referred to as "BOC-VH032," reported an IC50 of 4.9 µM and a Ki of 2.1 µM in a Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) assay.[10] Another study noted that the installation of an N-Boc protecting group on a VH032 precursor led to a significant loss in binding affinity compared to the parent VH032.[5][11][12]

CompoundAssay TypeMetricValueReference
VH032Isothermal Titration Calorimetry (ITC)Kd185 nM[9]
BOC-VH032Time-Resolved FRET (TR-FRET)IC504.9 µM[10]
BOC-VH032Time-Resolved FRET (TR-FRET)Ki2.1 µM[10]

Signaling Pathways and Mechanisms of Action

The von Hippel-Lindau (VHL) - HIF-1α Signaling Pathway

The VHL protein is a critical component of the cellular oxygen-sensing pathway. Under normoxic (normal oxygen) conditions, the alpha subunit of the transcription factor HIF-1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows HIF-1α to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, PHDs are inactive, and HIF-1α accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. VH032 and its derivatives mimic the hydroxylated HIF-1α, binding to VHL and competing with HIF-1α.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Degradation Ubiquitin Ubiquitin VHL->Ubiquitin Recruits E2 Ubiquitin->Hydroxylated HIF-1α Ubiquitination HIF-1α_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIF-1α_hypoxia->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Activates Transcription

VHL-HIF-1α Signaling Pathway
PROTAC Mechanism of Action with this compound

A PROTAC synthesized from this compound hijacks the VHL E3 ligase to induce the degradation of a target protein. The bifunctional molecule simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the VH032 moiety). This forms a ternary complex (Target Protein-PROTAC-VHL), which brings the target protein into close proximity to the E3 ligase machinery. The E2 ubiquitin-conjugating enzyme then transfers ubiquitin molecules to the target protein. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade another target protein molecule.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI PROTAC PROTAC (VH032-Linker-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled E2 E2 Ub-conjugating enzyme Ternary_Complex->E2 Recruitment Ub Ubiquitin E2->Ub Ub->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Proteasome->POI Releases Amino Acids

PROTAC Mechanism of Action

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, VH032 amine. A detailed, column chromatography-free, multi-gram scale synthesis of VH032 amine hydrochloride has been reported, making the starting material accessible.[13][14] The subsequent step involves the coupling of VH032 amine with a Boc-protected 6-carbon linker containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester of Boc-6-aminohexanoic acid.

Materials:

  • VH032 amine hydrochloride

  • Boc-6-aminohexanoic acid N-succinimidyl ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing system

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve VH032 amine hydrochloride (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and basify the solution. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-6-aminohexanoic acid N-succinimidyl ester (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the activated linker dropwise to the VH032 amine solution with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash with cold water and then with cold diethyl ether.

  • Dry the solid under vacuum to obtain the crude this compound.

  • Purify the product by flash column chromatography if necessary.

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Boc Deprotection for PROTAC Synthesis

The removal of the Boc protecting group is a critical step to enable the coupling of the VH032-C6-NH linker to a warhead for the target protein. This is typically achieved under acidic conditions.[7][9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in DCM (approximately 0.1 M).

  • Add TFA (10-20 equivalents, often as a 20-50% solution in DCM) dropwise to the stirred solution at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected VH032-C6-amine, which can be used in the next coupling step without further purification.

VHL Ligand Binding Affinity Assays

Several biophysical techniques can be employed to determine the binding affinity of this compound to the VHL protein complex.

4.3.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [4][12][15][16][17][18]

This is a high-throughput assay that measures the binding of a fluorescently labeled tracer to the VHL protein. Unlabeled ligands, such as this compound, will compete with the tracer, leading to a decrease in the FRET signal.

  • Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged VCB (VHL-Elongin C-Elongin B) complex, serving as the FRET donor. A fluorescently labeled VHL ligand acts as the acceptor. Binding of the acceptor to VHL brings it into close proximity to the terbium donor, resulting in a FRET signal.

  • Procedure:

    • Prepare a solution containing the GST-VCB complex and the terbium-labeled anti-GST antibody in assay buffer.

    • Add a fixed concentration of the fluorescent VHL tracer.

    • Add serial dilutions of the test compound (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 value from the dose-response curve.

4.3.2. Isothermal Titration Calorimetry (ITC) [6][19][20][21][22]

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Procedure:

    • Prepare a solution of the VCB complex in the ITC cell and a solution of this compound in the syringe, both in the same buffer.

    • Perform a series of injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

4.3.3. Surface Plasmon Resonance (SPR) [23][24][25][26][27]

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates) in addition to the binding affinity.

  • Procedure:

    • Immobilize the VCB complex onto an SPR sensor chip.

    • Flow a series of concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index as the ligand binds to and dissociates from the protein.

    • Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).

Conclusion

This compound is an indispensable tool for researchers engaged in the design and synthesis of VHL-based PROTACs. Its well-defined structure, with a potent VHL-binding moiety and a versatile Boc-protected linker, facilitates the construction of a wide array of targeted protein degraders. While its binding affinity to VHL is attenuated compared to its parent compound, it remains sufficiently potent for effective recruitment of the E3 ligase. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, deprotection, and characterization of this key intermediate, empowering scientists to further explore the vast potential of targeted protein degradation in drug discovery and chemical biology.

References

The Strategic Role of the Boc Protecting Group in VH032-C6-NH-Boc for PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group in the context of the widely used PROTAC (Proteolysis Targeting Chimera) building block, VH032-C6-NH-Boc. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the targeted protein degradation machinery. The C6-NH-Boc linker provides a versatile platform for the synthesis of PROTACs. This guide will detail the significance of the Boc protecting group, provide experimental protocols for its removal, and discuss the subsequent conjugation to target protein ligands. Furthermore, it will explore the underlying VHL-HIF-1α signaling pathway and present methods for the characterization and evaluation of the resulting PROTAC molecules.

Introduction to this compound

This compound is a key chemical tool in the development of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The molecule can be deconstructed into three key components:

  • VH032: A high-affinity ligand for the VHL E3 ubiquitin ligase.

  • C6 Linker: A six-carbon alkyl chain that provides spatial separation between the VHL ligand and the target protein ligand.

  • Boc-protected Amine: A terminal primary amine shielded by a tert-butoxycarbonyl (Boc) group.

The Boc group is a crucial element in the modular synthesis of PROTACs. It renders the terminal amine nucleophile inert during the synthesis and handling of the VH032-linker conjugate, preventing unwanted side reactions. Its facile removal under acidic conditions provides a temporally controlled "unmasking" of the reactive amine, allowing for the efficient and specific coupling of a ligand for a protein of interest.

The VHL-HIF-1α Signaling Pathway

The von Hippel-Lindau protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normoxic conditions, VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α), a key transcription factor in the cellular response to low oxygen. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.

PROTACs containing the VH032 ligand exploit this natural process. By binding to VHL, the PROTAC brings a target protein into close proximity to the E3 ligase machinery, leading to the target protein's ubiquitination and degradation.

VHL_HIF1a_pathway cluster_normoxia Normoxia HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs + O2 Hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->Hydroxylated_HIF1a Hydroxylation O2 O2 O2->PHDs VHL_complex VHL E3 Ligase Complex Hydroxylated_HIF1a->VHL_complex Recognition & Binding Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation

VHL-HIF-1α ubiquitination and degradation pathway under normoxic conditions.

Quantitative Data

The affinity of the VHL ligand is a critical parameter for the efficacy of the resulting PROTAC. The binding affinity of VH032 to the VHL E3 ligase has been determined to have a dissociation constant (Kd) of 185 nM. The degradation efficiency of PROTACs derived from VH032 is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Compound ClassParameterValueReference
VHL LigandVH032 Binding Affinity (Kd) 185 nMN/A
VH032-based PROTACPI3Kγ Degradation (DC50) 88.4 ± 14.2 nM[2]
VH032-based PROTACPI3Kγ Degradation (Dmax) >70%[2]
VH032-based PROTACmTOR Degradation (DC50) 45.4 nM[2]
VH032-based PROTACmTOR Degradation (Dmax) 74.9%[2]

Experimental Protocols

Boc Deprotection of this compound

The removal of the Boc protecting group is a critical step to enable the coupling of the target protein ligand. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

  • To the stirred solution, add an excess of the deprotecting agent.

    • Using TFA: Add an equal volume of TFA to the DCM solution (e.g., 10 mL of TFA for 10 mL of DCM).

    • Using HCl in dioxane: Add 5-10 equivalents of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, VH032-C6-NH2.

  • If necessary, the crude product can be purified by silica gel column chromatography.

Quantitative Analysis: The yield of the deprotection reaction can be determined by weighing the final product and can be assessed for purity using quantitative NMR (qNMR) or LC-MS.[3]

Boc_Deprotection_Workflow Start This compound Reaction Dissolve in DCM Add TFA or HCl/dioxane Start->Reaction Stir Stir at RT (1-2h) Reaction->Stir Workup Evaporate solvent Neutralize with NaHCO3 Wash & Dry Stir->Workup Analysis TLC/LC-MS Monitoring Stir->Analysis Product VH032-C6-NH2 Workup->Product Analysis->Stir

Workflow for the Boc deprotection of this compound.
Coupling of VH032-C6-NH2 to a Target Protein Ligand

Once deprotected, the primary amine of VH032-C6-NH2 is ready for coupling to a carboxylic acid-functionalized ligand of a target protein using standard amide bond formation chemistry.

Materials:

  • VH032-C6-NH2

  • Target protein ligand with a carboxylic acid moiety

  • Amide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.

  • Add the amide coupling reagent (e.g., 1.2 equivalents of HATU) and DIPEA (3 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • Add a solution of VH032-C6-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude PROTAC is then purified by preparative HPLC to yield the final product.

Western Blotting for Protein Degradation Analysis

Western blotting is a standard technique to quantify the degradation of the target protein induced by the PROTAC.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantification: Densitometry analysis of the protein bands is performed to quantify the extent of protein degradation relative to the vehicle control.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry Analysis (Quantify Degradation) Detection->Analysis

References

VH032-C6-NH-Boc for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of VH032-C6-NH-Boc

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). PROTACs consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

A critical component in the design of many potent and selective PROTACs is the E3 ligase ligand. VH032 is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. The derivative, This compound , is a key building block in the synthesis of VHL-recruiting PROTACs. It incorporates the VH032 core, ensuring potent VHL binding, and features a six-carbon (C6) alkyl linker terminating in a Boc-protected amine. This functional handle allows for the straightforward conjugation of a POI ligand after a simple deprotection step, providing a modular and efficient approach to PROTAC synthesis.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on related PROTACs, detailed experimental protocols for its use and evaluation, and visualizations of key pathways and workflows.

Core Concepts and Mechanism of Action

The fundamental principle behind PROTACs synthesized from this compound is the formation of a ternary complex between the target protein (POI), the PROTAC, and the VHL E3 ligase. This process can be broken down into several key steps:

  • Cellular Entry and Binary Complex Formation: The PROTAC enters the cell and its two distinct ligands bind to their respective protein partners, forming binary complexes: POI-PROTAC and VHL-PROTAC.

  • Ternary Complex Formation: These binary complexes then associate to form the crucial POI-PROTAC-VHL ternary complex. The characteristics of the linker, including its length, rigidity, and composition, play a significant role in the stability and geometry of this complex.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into smaller peptides. The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

The Boc (tert-butyloxycarbonyl) protecting group on the amine of this compound is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This amine can then be coupled to a carboxylic acid on the POI ligand using standard amide bond formation chemistry.

Quantitative Data

While specific degradation data for PROTACs synthesized directly from commercially available this compound is not extensively cataloged in publicly available literature, we can infer performance from studies utilizing the VH032 core with similar linker architectures. The binding affinity of the parent VH032 ligand to the VHL E3 ligase is well-characterized.

ParameterValueReference
VH032 Binding Affinity (Kd) to VHL 185 nM[1][2][3][4][5]

The following table presents data for representative VHL-recruiting PROTACs, illustrating the typical degradation efficiencies that can be achieved. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficacy.

PROTACTarget ProteinCell LineDC50DmaxLinker Description
LC-2 KRAS G12CNCI-H2030Not specified, but effective at 2.5 µM>50%Covalent warhead with a linker to a VHL ligand
Compound 1 c-MetMDA-MB-231Dose-dependent decreaseNot specifiedForetinib-based warhead linked to a VHL ligand
ARV-110 Androgen ReceptorVCaP1 nM85%VHL-recruiting PROTAC
EGFR PROTAC (cpd 68) EGFR L858RHCC-8275.0 nMNot specifiedGefitinib-based warhead linked to a VHL ligand
ERD-308 Estrogen Receptor αNot specified0.17 nMNot specifiedRaloxifene-based warhead linked to a VHL ligand

Experimental Protocols

PROTAC Synthesis using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC by coupling a POI ligand (containing a carboxylic acid) to this compound.

1. Deprotection of this compound:

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

  • The resulting amine salt (VH032-C6-NH2) can often be used in the next step without further purification.

2. Amide Coupling with POI Ligand:

  • Dissolve the POI ligand (with a carboxylic acid) in a suitable aprotic solvent such as dimethylformamide (DMF) or DCM.

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir for a few minutes to activate the carboxylic acid.

  • Add the deprotected VH032-C6-NH2 (dissolved in a minimal amount of the same solvent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

1. Cell Preparation:

  • Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL) fused to a HaloTag® (acceptor).

2. Assay Execution:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with varying concentrations of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • A positive BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.

  • Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC VH032-C6-PROTAC TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination E2 E2 Ubiquitin Conjugating Enzyme E2->TernaryComplex Ub Ubiquitin Ub->E2 Ub Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amine VH032-C6-NH2 Deprotection->Amine Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling POILigand POI Ligand-COOH POILigand->Coupling Purification Purification (Chromatography) Coupling->Purification PROTAC Final PROTAC Purification->PROTAC Western_Blot_Workflow CellTreatment Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification CellTreatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Target & Loading Control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

References

The Cornerstone of Targeted Protein Degradation: A Technical Guide to VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of building blocks is paramount to the successful design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). Among these, VH032-C6-NH-Boc has emerged as a critical intermediate for researchers aiming to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development. This technical guide provides an in-depth overview of the basic principles of using this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Core Principles and Mechanism of Action

This compound is a derivative of the potent VHL ligand VH032, featuring a six-carbon (C6) alkyl linker and a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine.[1][2] Its fundamental role is to serve as a versatile anchor for the synthesis of PROTACs. The Boc group provides a stable protection of the amine functionality, which can be readily removed under acidic conditions to enable the covalent attachment of a linker connected to a ligand for a specific protein of interest (POI).[2][3]

The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, simultaneously binding to the VHL E3 ligase (via the VH032 moiety) and the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5] This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric amounts of the PROTAC.

Quantitative Data: VHL Ligand Binding Affinity

The binding affinity of the VHL ligand to its E3 ligase is a critical determinant of PROTAC efficacy. While specific degradation data (DC50, Dmax) for PROTACs constructed with a C6 linker derived from this compound are dependent on the target protein and the overall PROTAC architecture, the binding affinity of the VHL ligand itself provides a foundational metric. The following table summarizes the reported binding affinities for a Boc-protected VH032 derivative.

CompoundAssay TypeIC50 (μM)Ki (μM)
BOC-VH032TR-FRET16.38.0
BOC-VH032FP4.92.1
Data from a study characterizing various VHL ligands. It is presumed that "BOC-VH032" is representative of Boc-protected VH032 compounds like this compound.

Experimental Protocols

Boc Deprotection of this compound for PROTAC Synthesis

This protocol describes a general method for the removal of the Boc protecting group, a crucial first step in utilizing this compound for PROTAC synthesis.

Materials:

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an appropriate volume of DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • The resulting deprotected amine (VH032-C6-NH2) can then be used in the subsequent coupling reaction with a linker-POI ligand conjugate without further purification, or purified as needed.

Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the key steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC synthesized from this compound.[6][7][8]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[6]

Visualizing the Principles of this compound in Action

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation VH032_Ligand VH032 Ligand Linker C6 Linker VH032_Ligand->Linker VHL VHL E3 Ligase VH032_Ligand->VHL Binds POI_Ligand POI Ligand Linker->POI_Ligand POI Protein of Interest (POI) POI_Ligand->POI Binds Ternary VHL-PROTAC-POI VHL->Ternary POI->Ternary Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI Results in Ternary->Ub Ubiquitination Experimental_Workflow Start Start: this compound Boc_Deprotection Boc Deprotection Start->Boc_Deprotection PROTAC_Synthesis PROTAC Synthesis (Coupling with POI-Linker) Boc_Deprotection->PROTAC_Synthesis Cell_Treatment Cell Treatment with PROTAC PROTAC_Synthesis->Cell_Treatment Lysis_Quant Cell Lysis & Protein Quantification Cell_Treatment->Lysis_Quant Western_Blot Western Blot Analysis Lysis_Quant->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End: Protein Degradation Profile Data_Analysis->End Logical_Relationship VH032_C6_NH_Boc This compound VH032_Core VH032 Core (VHL Binding Moiety) VH032_C6_NH_Boc->VH032_Core C6_Linker_Amine C6 Linker with Terminal Amine VH032_C6_NH_Boc->C6_Linker_Amine VHL_Recruitment VHL Recruitment VH032_Core->VHL_Recruitment Boc_Group Boc Protecting Group C6_Linker_Amine->Boc_Group Linker_Attachment_Point Linker Attachment Point C6_Linker_Amine->Linker_Attachment_Point Chemical_Stability Chemical Stability Boc_Group->Chemical_Stability PROTAC_Intermediate PROTAC Intermediate VHL_Recruitment->PROTAC_Intermediate Linker_Attachment_Point->PROTAC_Intermediate Chemical_Stability->PROTAC_Intermediate

References

Technical Guide: VH032-C6-NH-Boc - A Key Intermediate for VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-NH-Boc is a synthetic chemical compound that serves as a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a derivative of the well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032. This molecule incorporates a C6 alkyl linker terminating in a Boc (tert-butyloxycarbonyl) protected amine. This design allows for the convenient and efficient synthesis of PROTACs, where the VH032 moiety recruits the VHL E3 ligase, and the deprotected amine on the linker can be readily conjugated to a ligand for a target protein of interest. This guide provides a comprehensive overview of the known physical and chemical properties, along with experimental protocols and relevant biological pathways associated with this compound.

Physical and Chemical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes its key known physical and chemical properties.

PropertyValueSource
Molecular Formula C35H53N5O6S[1]
Molecular Weight 671.89 g/mol [1]
Canonical SMILES O=C(NCC1=CC=C(C2=C(C)N=CS2)C=C1)[C@H]3N(C(--INVALID-LINK--NC(CCCCCCCNC(OC(C)(C)C)=O)=O)=O)C--INVALID-LINK--C3[1]
Appearance White to off-white solid (presumed)General knowledge of similar compounds
Solubility Soluble in DMSO.[2][3] Limited solubility in aqueous solutions is expected.Inferred from similar compounds and supplier information
Melting Point Not reportedN/A
pKa Not reportedN/A
Storage Store at -20°C for long-term stability.[1]Supplier recommendations

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the Boc-protected amine. The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions, including basic and nucleophilic environments. However, it is readily cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This deprotection step yields a primary amine, which is then available for conjugation to a target protein ligand, typically via amide bond formation.

The core VH032 structure is generally stable under standard synthetic conditions. It is advisable to store the compound in a cool, dry place to prevent degradation.

Biological Role and Mechanism of Action

This compound itself is not biologically active in terms of inducing protein degradation. Its function is that of a synthetic precursor to a functional PROTAC. Once deprotected and conjugated to a target protein ligand, the resulting PROTAC can engage in the process of targeted protein degradation.

The VH032 moiety of the PROTAC binds to the VHL E3 ubiquitin ligase. This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein PROTAC PROTAC (VH032-Linker-Target Ligand) Target_Protein->PROTAC Binds to Target Ligand VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase Binds to VHL Moiety Polyubiquitination Polyubiquitination of Target Protein VHL_E3_Ligase->Polyubiquitination Catalyzes E2_Ub E2-Ubiquitin E2_Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Target Protein Proteasome->Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Experimental Protocols

The following are representative protocols for the synthesis, deprotection, and characterization of this compound and its use in PROTAC synthesis. These are generalized procedures and may require optimization for specific applications.

Synthesis of this compound (Illustrative)

This protocol describes a potential final step in the synthesis of this compound, starting from VH032-C6-NH2.

Materials:

  • VH032-C6-NH2 (the amine-terminated linker-VHL ligand conjugate)

  • Di-tert-butyl dicarbonate (B1257347) (Boc)2O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve VH032-C6-NH2 in DCM or THF.

  • Add TEA or DIPEA (1.5-2.0 equivalents) to the solution.

  • Add a solution of (Boc)2O (1.1-1.2 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow Start VH032-C6-NH2 Reaction Dissolve in DCM/THF Add TEA/DIPEA Add (Boc)2O at 0°C Stir at RT Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench with NaHCO3 Extract with organic solvent Wash with water and brine Dry and concentrate Monitoring->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Illustrative workflow for the Boc protection of VH032-C6-NH2.

Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA (10-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Characterization by NMR and Mass Spectrometry

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Signals: The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the VH032 core, the aliphatic protons of the C6 linker, and a singlet for the nine protons of the Boc group (typically around 1.4 ppm). The 13C NMR spectrum will show corresponding signals for all carbon atoms.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Analysis: Analyze the sample in positive ion mode. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be approximately 672.89. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the deprotected VH032-C6-amine with a carboxylic acid-functionalized target protein ligand.

Materials:

  • Deprotected VH032-C6-NH2

  • Carboxylic acid-functionalized target protein ligand

  • Coupling agents: HATU, HBTU, or EDC/HOBt

  • Base: DIPEA or TEA

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3-4 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected VH032-C6-NH2 in the same solvent.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude PROTAC by preparative HPLC.

PROTAC_Synthesis_Logic Input1 This compound Step1 Boc Deprotection (Acidic Conditions) Input1->Step1 Intermediate VH032-C6-NH2 Step1->Intermediate Step2 Amide Coupling (HATU/DIPEA) Intermediate->Step2 Input2 Target Ligand-COOH Input2->Step2 Output Functional PROTAC Step2->Output

Caption: Logical flow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its design facilitates a modular and efficient approach to the construction of these potent therapeutic and research agents. A thorough understanding of its properties and reactivity is essential for its successful application in the development of novel protein degraders. This guide provides a foundational understanding to aid researchers in their efforts to leverage this important synthetic intermediate.

References

VH032-C6-NH-Boc: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and general best practices for the handling of VH032-C6-NH-Boc. No specific, official Material Safety Data Sheet (MSDS) or comprehensive toxicological data for this compound was publicly available at the time of writing. All personnel handling this chemical should be adequately trained in general laboratory safety procedures and should exercise caution. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction

This compound is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a Boc-protected derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions, a crucial step in the synthesis of PROTAC molecules. Given its role in drug development and its reactive nature under certain conditions, a thorough understanding of its safety and handling is paramount for researchers.

Physicochemical Properties

Limited quantitative data is available for this compound. The following table summarizes its known physical and chemical properties.

PropertyValueSource
Molecular Formula C35H53N5O6S[1]
Molecular Weight 671.89 g/mol [1]
Appearance Not specified (likely a solid)General knowledge
Solubility Not specifiedGeneral knowledge
Chemical Stability The Boc protecting group is labile under acidic conditions.[1][2]

Safety and Handling

Due to the absence of a specific MSDS for this compound, the following guidelines are based on general principles for handling laboratory chemicals, particularly those with reactive protecting groups like Boc.

Hazard Identification

While specific hazards are not documented, compounds of this nature may present the following risks:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents. The recommended storage conditions are typically provided on the Certificate of Analysis.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Avoid contact with skin and eyes. Do not ingest or inhale.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

No specific experimental protocols for the handling or safety assessment of this compound are publicly available. The following is a generalized workflow for its use in a laboratory setting.

General Workflow for Handling this compound

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_MSDS Review Safety Information (General for Boc-compounds) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review_MSDS->Don_PPE Work_in_Hood Work in a Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Work_in_Hood->Weigh_Transfer Reaction_Setup Reaction Setup Weigh_Transfer->Reaction_Setup Quench_Reaction Quench Reaction (if applicable) Reaction_Setup->Quench_Reaction Waste_Disposal Dispose of Chemical Waste Quench_Reaction->Waste_Disposal Clean_Glassware Clean Glassware Waste_Disposal->Clean_Glassware Remove_PPE Remove PPE Clean_Glassware->Remove_PPE

Caption: General laboratory workflow for handling this compound.

Spill and Emergency Procedures

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable research tool in the field of targeted protein degradation. While specific safety data is lacking, adherence to standard, prudent laboratory practices for handling chemical intermediates is essential. Researchers should always consult their institution's safety guidelines and perform a thorough risk assessment before beginning any new experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the body's own cellular disposal system, the ubiquitin-proteasome pathway.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully utilized E3 ligases in PROTAC development.[4][5] The intermediate, VH032-C6-NH-Boc, provides a streamlined approach for synthesizing VHL-recruiting PROTACs. It incorporates the VH032 ligand connected to a 6-carbon alkyl linker, which terminates in a Boc-protected amine.[6][7] This design allows for a straightforward, two-step synthetic sequence: deprotection of the amine followed by coupling to a ligand for the target protein. This document provides detailed protocols and data for the synthesis of PROTACs using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC synthesized from this compound is illustrated below. The PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade further POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation PROTAC VH032-C6-Linker-POI Ligand (PROTAC) Ternary_Complex POI - PROTAC - VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Reuse Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1_E2 E1/E2 Enzymes + Ub E1_E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

This section details the two primary steps for synthesizing a PROTAC using this compound: Boc deprotection and subsequent amide coupling to a POI ligand. For the purpose of this protocol, we will use the well-characterized BRD4 ligand, JQ1-acid, as an exemplary POI ligand.

Materials and Reagents
Reagent/MaterialSupplierPurpose
This compoundVariousStarting material
JQ1-acid (or other POI-COOH)VariousTarget protein ligand
Dichloromethane (DCM), anhydrousSigma-AldrichSolvent
Trifluoroacetic acid (TFA)Sigma-AldrichBoc deprotection reagent
N,N-Dimethylformamide (DMF), anhydrousSigma-AldrichSolvent for coupling
HATUSigma-AldrichAmide coupling reagent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase for coupling
Saturated Sodium Bicarbonate (NaHCO₃)Fisher ScientificAqueous wash for workup
BrineFisher ScientificAqueous wash for workup
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificDrying agent
Ethyl Acetate (EtOAc)Fisher ScientificExtraction solvent
HexanesFisher ScientificSolvent for chromatography
Silica (B1680970) GelSorbent TechnologiesStationary phase for chromatography
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, VH032-C6-NH₂.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add Trifluoroacetic acid (TFA) (as a 25% solution in DCM, 10-20 eq) to the stirred solution.[4][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[8]

    • Dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[8]

    • Filter and concentrate in vacuo to yield the deprotected amine (VH032-C6-NH₂). The product is often used in the next step without further purification.

ParameterConditionExpected YieldPurity (crude)
SolventDichloromethane (DCM)>95%>90%
Reagent25% Trifluoroacetic Acid (TFA) in DCM
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Protocol 2: Amide Coupling of VH032-C6-NH₂ with a POI Ligand (JQ1-acid)

This protocol details the coupling of the deprotected VH032-C6-amine with a carboxylic acid-functionalized POI ligand using HATU as the coupling reagent.

  • Activation of Carboxylic Acid: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the POI ligand with a carboxylic acid handle (e.g., JQ1-acid, 1.2 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).[10][11]

  • Addition of Base: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]

  • Coupling: Add a solution of VH032-C6-NH₂ (from Protocol 1, 1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Continue stirring at room temperature for 2-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final, pure PROTAC.

ParameterConditionExpected YieldPurity (post-purification)
SolventN,N-Dimethylformamide (DMF)40-70%>95%
Coupling ReagentHATU
BaseN,N-Diisopropylethylamine (DIPEA)
TemperatureRoom Temperature
Reaction Time2-18 hours

Synthetic Workflow

The overall process from the starting material to the final PROTAC is a sequential two-step synthesis.

Synthesis_Workflow Start This compound Deprotection Step 1: Boc Deprotection - TFA, DCM - 0°C to RT, 1-2h Start->Deprotection Intermediate VH032-C6-NH2 (amine) Deprotection->Intermediate Coupling Step 2: Amide Coupling - POI-COOH, HATU, DIPEA - DMF, RT, 2-18h Intermediate->Coupling POI_Ligand POI-COOH (e.g., JQ1-acid) POI_Ligand->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC (VH032-C6-Linker-POI) Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Data Presentation

Successful synthesis should be confirmed by analytical techniques such as LC-MS and NMR. The biological activity of the final PROTAC is typically assessed through cellular assays to determine its ability to degrade the target protein.

Representative Analytical Data
CompoundMethodExpected Result
VH032-C6-NH₂LC-MSA peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. A shift in retention time compared to the Boc-protected starting material.
Final PROTACLC-MSA peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
Final PROTAC¹H NMRSignals corresponding to the protons of the VH032 moiety, the C6 linker, and the specific POI ligand. Integration of the peaks should be consistent with the number of protons in the final structure. The absence of the Boc group's characteristic signal (a singlet around 1.4 ppm) should be confirmed.
Representative Biological Data for a VH032-based BRD4 PROTAC
Assay TypeMetricTypical Value RangeDescription
Western BlotDₘₐₓ>90%Maximum degradation of the target protein (e.g., BRD4) observed at optimal concentration and time.
Degradation AssayDC₅₀1-100 nMThe concentration of the PROTAC required to induce 50% degradation of the target protein.[12]
Cell Viability AssayIC₅₀VariableThe concentration of the PROTAC that inhibits cell growth by 50%. This helps to assess the functional consequence of target protein degradation.

Conclusion

The use of this compound as a synthetic intermediate provides a reliable and efficient route to novel VHL-recruiting PROTACs. The protocols outlined in this document for Boc deprotection and subsequent amide coupling are robust and widely applicable for linking VH032 to a variety of carboxylic acid-containing POI ligands. By following these procedures, researchers can rapidly synthesize and evaluate new PROTAC molecules for their potential as chemical probes and therapeutic agents.

References

Application Notes and Protocols for Boc Deprotection of VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully found the chemical structure of VH032-C6-NH-Boc and now understand that it is a derivative of VH032, a von Hippel-Lindau (VHL) E3 ligase ligand. The Boc protecting group is on a C6 amino linker. The search results indicate that this compound is an intermediate in the synthesis of PROTACs and that the Boc group is removed under acidic conditions. However, I have not yet found a specific, detailed protocol for the Boc deprotection of this particular molecule, nor have I found quantitative data on the reaction efficiency. The next step will be to search for standard Boc deprotection protocols and then look for examples of these protocols being applied to similar molecules, which will help in creating a detailed and reliable protocol for this compound.I have gathered sufficient information to create a detailed protocol for the Boc deprotection of VH0-C6-NH-Boc. The search results have provided several standard acidic condition protocols for Boc deprotection, primarily using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrogen chloride (HCl) in dioxane. I have also found information confirming that VH032-linker-NH-Boc compounds are designed for deprotection under acidic conditions to yield the free amine for subsequent use in PROTAC synthesis. While a specific protocol for this compound is not explicitly detailed, the general protocols for Boc deprotection of similar molecules, including those with linkers, are well-documented. I can now proceed to create the application note and protocol based on this information. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the deprotected primary amine of the VH032-C6-NH2 linker is utilized for conjugation to a ligand targeting a protein of interest.

VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation. The C6 linker provides spatial separation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The Boc protecting group ensures the stability of the amine during previous synthetic steps and its removal is essential for the final conjugation.

Mechanism of Boc Deprotection

The Boc group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine as an ammonium (B1175870) salt.

Experimental Protocols

Two primary methods are recommended for the Boc deprotection of this compound, utilizing either Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in an organic solvent. The choice of reagent may depend on the sensitivity of other functional groups within the molecule and downstream processing requirements.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • To the stirred solution, add TFA in DCM. A common concentration is 20-50% TFA (v/v). For a complete and rapid reaction, a 50% TFA in DCM solution is often used.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, VH032-C6-NH₂.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is an alternative to TFA and is often preferred when the substrate is sensitive to the strong acidity of neat TFA.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453)

  • Anhydrous 1,4-dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product, VH032-C6-NH₂ dihydrochloride (B599025) salt, will often precipitate out of the solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with anhydrous diethyl ether to remove any residual reagents.

  • Dry the product under vacuum to yield the hydrochloride salt of the deprotected amine.

Data Presentation

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent 20-50% Trifluoroacetic acid in Dichloromethane4 M Hydrogen chloride in 1,4-dioxane
Reaction Time 1 - 2 hours1 - 4 hours
Temperature Room TemperatureRoom Temperature
Work-up Aqueous basic washPrecipitation/Filtration
Product Form Free amineHydrochloride salt
Typical Yield >95%>95%
Notes TFA is volatile and corrosive; handle in a fume hood.HCl in dioxane is corrosive; handle with care.

Visualizations

Signaling Pathway

POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VH032-C6-Linker-Ligand (PROTAC) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

cluster_0 Boc Deprotection Start Start with this compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Isolate Isolate Product Workup->Isolate End Obtain VH032-C6-NH2 Isolate->End

Caption: General workflow for Boc deprotection.

Application Notes and Protocols: VH032-C6-NH-Boc Linker Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design.[3]

The VH032-C6-NH-Boc linker is a crucial building block for constructing VHL-based PROTACs. It comprises the VH032 ligand, which binds to the VHL E3 ligase, connected to a 6-carbon (C6) alkyl linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[4][5] This application note provides detailed protocols for the conjugation of the this compound linker to a POI ligand bearing a carboxylic acid, a common functional handle for linker attachment.

Principle of the Conjugation Chemistry

The synthesis of a PROTAC using the this compound linker involves a two-step chemical process:

  • Boc Deprotection: The Boc protecting group on the terminal amine of the linker is removed under acidic conditions to expose the reactive primary amine.

  • Amide Bond Formation: The free amine on the deprotected VH032-linker moiety is then coupled with a carboxylic acid group on the POI ligand using standard peptide coupling reagents to form a stable amide bond.

This straightforward and efficient conjugation strategy allows for the modular assembly of PROTACs.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine of the VH032-C6-linker, which is essential for the subsequent coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95% Puritye.g., MedChemExpress
Dichloromethane (B109758) (DCM), anhydrousACS Gradee.g., Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent Gradee.g., Sigma-Aldrich
Saturated sodium bicarbonate solutionLaboratory GradePrepared in-house
Anhydrous sodium sulfateACS Gradee.g., Fisher Scientific
Round-bottom flask--
Magnetic stirrer and stir bar--
Rotary evaporator--

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.

  • To the stirring solution, add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize the residue, dissolve it in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032-C6-NH2 as a TFA salt or free base. The product is often used in the next step without further purification.

Expected Outcome:

The Boc deprotection should proceed with high efficiency, typically yielding the desired product in >95% conversion as confirmed by LC-MS analysis.

Protocol 2: Amide Coupling of Deprotected VH032-C6-NH2 to a POI Ligand

This protocol details the formation of the final PROTAC molecule by coupling the deprotected VH032-linker with a POI ligand containing a carboxylic acid functional group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Deprotected VH032-C6-NH2 (from Protocol 1)--
POI-Ligand-COOH≥95% Purity-
N,N-Dimethylformamide (DMF), anhydrousACS Gradee.g., Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis Gradee.g., Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)Reagent Gradee.g., Sigma-Aldrich
High-Performance Liquid Chromatography (HPLC) system--
LC-MS system--
NMR spectrometer--

Procedure:

  • In a clean, dry vial, dissolve the POI-Ligand-COOH (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • To this solution, add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected VH032-C6-NH2 (1 equivalent) in anhydrous DMF to the activated POI ligand solution.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.

  • Collect the fractions containing the desired PROTAC, and confirm the purity and identity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Quantitative Data Summary (Example):

The following table provides an example of the expected quantitative data for the synthesis of a hypothetical PROTAC (POI-Linker-VH032). Actual results may vary depending on the specific POI ligand used.

StepStarting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)Purity (by HPLC)
Boc Deprotection This compoundTFA, DCMDCM1-2RT>95-
Amide Coupling Deprotected VH032-C6-NH2, POI-Ligand-COOHHATU, DIPEA, DMFDMF2-12RT40-70>98%

Visualizations

Signaling Pathway of VHL-mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation VHL_Complex->POI Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL_Complex Ub Loading Degraded_POI Degraded Peptides Proteasome->Degraded_POI Results in

Caption: VHL-mediated targeted protein degradation by a PROTAC.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: This compound POI-Ligand-COOH deprotection Step 1: Boc Deprotection - Reagents: TFA, DCM - Conditions: RT, 1-2h start->deprotection coupling Step 2: Amide Coupling - Reagents: HATU, DIPEA, DMF - Conditions: RT, 2-12h deprotected_product Deprotected VH032-C6-NH2 deprotection->deprotected_product deprotected_product->coupling crude_protac Crude PROTAC coupling->crude_protac purification Purification - Preparative HPLC crude_protac->purification final_product Pure PROTAC (POI-Linker-VH032) purification->final_product characterization Characterization - LC-MS - NMR final_product->characterization

Caption: Workflow for synthesizing a VH032-based PROTAC.

Logical Relationship of Conjugation Chemistry

Conjugation_Chemistry vh032_linker This compound Boc-Protected Amine deprotection Acidic Deprotection (TFA) vh032_linker:port->deprotection deprotected_linker Deprotected VH032-C6-NH2 Primary Amine deprotection->deprotected_linker:port coupling Amide Bond Formation (HATU, DIPEA) deprotected_linker:port->coupling poi_ligand POI Ligand Carboxylic Acid poi_ligand:port->coupling protac Final PROTAC Amide Bond coupling->protac

Caption: Key chemical transformations in the conjugation process.

References

Application Notes: Incorporation of VH032-C6-NH-Boc into a Novel PROTAC Targeting BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This approach offers a powerful strategy to target proteins previously considered "undruggable."

VH032-C6-NH-Boc is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[4][5] The VH032 moiety serves as the VHL ligand, while the C6-NH-Boc provides a linker attachment point with a protective group that can be removed under acidic conditions for subsequent conjugation.[4]

This document provides detailed application notes and protocols for the incorporation of this compound into a novel PROTAC targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, regulating the expression of key oncogenes such as c-Myc.[6]

Mechanism of Action

The PROTAC synthesized using this compound will hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism POI Target Protein (BRD4) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (VH032-Linker-JQ1) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-induced protein degradation.

Signaling Pathway of a BRD4-Targeting PROTAC

By degrading BRD4, the PROTAC can downregulate the expression of the c-Myc oncogene, which is a downstream target of BRD4. This leads to the inhibition of cancer cell proliferation and survival.

BRD4_cMyc_Pathway BRD4_PROTAC BRD4-targeting PROTAC (JQ1-Linker-VH032) BRD4 BRD4 BRD4_PROTAC->BRD4 Binds VHL VHL E3 Ligase BRD4_PROTAC->VHL Recruits Proteasome Proteasome BRD4->Proteasome Degradation cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation

Caption: BRD4-c-Myc signaling pathway targeted by a PROTAC.

Experimental Workflow

The development and evaluation of a novel PROTAC follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis Design PROTAC Design (Target: BRD4, E3: VHL) Synthesis Synthesis of BRD4-PROTAC Design->Synthesis Binding_Assay Binding Affinity Assay (Fluorescence Polarization) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Viability_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC development and evaluation.

Data Presentation

The efficacy of the newly synthesized BRD4-targeting PROTAC can be summarized in the following tables.

Table 1: In Vitro Degradation of BRD4 by BRD4-PROTAC-1

Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
RS4;112425>95
22Rv12450>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of BRD4-PROTAC-1

Cell LineTreatment Time (h)IC50 (nM)
RS4;117215
22Rv17240

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (BRD4-PROTAC-1)

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a JQ1 derivative with this compound.

Materials:

  • This compound

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid linker attachment point)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the deprotected VH032-C6-NH2 as a TFA salt.

  • Amide Coupling:

    • Dissolve JQ1-acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add a solution of the deprotected VH032-C6-NH2 in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final BRD4-PROTAC-1.

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure for assessing BRD4 protein levels in cells treated with the PROTAC.

Materials:

  • Cell culture medium, plates, and cells (e.g., RS4;11)

  • BRD4-PROTAC-1

  • DMSO (vehicle control)

  • PBS (Phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of BRD4-PROTAC-1 (e.g., 1 nM to 1000 nM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control (GAPDH).

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.[7]

Materials:

  • Opaque-walled 96-well plates

  • Cell culture medium and cells

  • BRD4-PROTAC-1

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates.

    • Treat cells with a serial dilution of BRD4-PROTAC-1 or DMSO for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[8]

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.

Protocol 4: Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of the PROTAC to the target protein.

Materials:

  • Fluorescently labeled ligand for BRD4 (e.g., a fluorescent derivative of JQ1)

  • Purified BRD4 protein

  • BRD4-PROTAC-1

  • Assay buffer

  • 384-well black plates

  • Fluorescence plate reader capable of measuring polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the fluorescently labeled BRD4 ligand and purified BRD4 protein in the assay buffer. The concentrations should be optimized to give a stable and measurable polarization signal.

    • Prepare serial dilutions of the BRD4-PROTAC-1.

  • Competition Assay:

    • In a 384-well plate, add the BRD4 protein and the fluorescent ligand mixture.

    • Add the serially diluted BRD4-PROTAC-1 to the wells. Include controls with no competitor.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization in each well using the plate reader.

    • The binding of the PROTAC will displace the fluorescent ligand, leading to a decrease in polarization.

    • Plot the change in fluorescence polarization against the log of the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).[9]

References

Application Notes and Protocols for VH032-C6-NH-Boc in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-NH-Boc is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C6 linker and protected by a tert-butyloxycarbonyl (Boc) group.[1][2] It serves as a crucial intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] This technology offers a powerful strategy to eliminate pathogenic proteins, including those considered "undruggable" by traditional inhibitors.[5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development and cellular evaluation of VHL-based PROTACs. The workflow encompasses the initial deprotection of this compound, general considerations for PROTAC synthesis, and robust protocols for assessing the efficacy of the resulting PROTACs in cell culture.

Mechanism of Action: The Ubiquitin-Proteasome System and PROTACs

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome Pathway (UPP).[1][6] This pathway involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin molecules to a substrate protein.[7] This polyubiquitin (B1169507) tag acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.[1][6]

A VH032-based PROTAC consists of three components: the VH032 moiety that binds to the VHL E3 ligase, a ligand that binds to the protein of interest (POI), and a linker connecting the two.[8] By simultaneously binding both the VHL E3 ligase and the POI, the PROTAC forms a ternary complex, inducing the ubiquitination and subsequent degradation of the POI.[9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC VH032-based PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->VHL_bound PolyUb_POI Poly-ubiquitinated POI VHL_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->VHL_bound E1, E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides representative data for VH032-based PROTACs against various targets in different cell lines.

PROTAC TargetCell LineDC50 (nM)Dmax (%)Reference
BRD422RV1 (Prostate Cancer)~10>90[10]
p38αMDA-MB-231 (Breast Cancer)<100~80[11]
KRAS G12CK562 (Leukemia)~100>90[12]
PI3K/mTORMDA-MB-231 (Breast Cancer)42-227>80[13]
HDAC3HCT116 (Colon Cancer)44077[14]

Note: These values are illustrative and can vary depending on the specific PROTAC molecule, cell line, and experimental conditions.

Experimental Protocols

The following section details the key experimental procedures for working with this compound to generate and evaluate PROTACs.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Start This compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection VH032_Amine VH032-C6-NH2 Deprotection->VH032_Amine Conjugation Conjugation with Linker-POI Ligand VH032_Amine->Conjugation PROTAC Final PROTAC Conjugation->PROTAC Cell_Culture Cell Seeding PROTAC->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) Treatment->Cell_Lysis Western_Blot Western Blotting Cell_Lysis->Western_Blot Proteomics Mass Spectrometry (Optional) Cell_Lysis->Proteomics Quantification Densitometry & Data Normalization Western_Blot->Quantification Proteomics->Quantification DC50_Dmax DC50 & Dmax Calculation Quantification->DC50_Dmax

Figure 2: General experimental workflow for PROTAC development.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol (for an alternative method with oxalyl chloride)[15]

  • Oxalyl chloride (optional)[15]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 100 mg of compound).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected VH032-C6-NH2.

  • Confirm the identity and purity of the product using LC-MS and NMR.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][9]

Materials:

  • Cultured cells (e.g., MDA-MB-231, HCT116, 22RV1)[10][11][14]

  • Complete growth medium

  • VH032-based PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat the cells with varying concentrations of the PROTAC for a desired time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[16]

Protocol 3: Global Proteomics Analysis of PROTAC Selectivity (Optional)

Mass spectrometry-based proteomics can be used to assess the selectivity of a PROTAC by quantifying changes across the entire proteome.[17]

Materials:

  • Cell lysates prepared as in Protocol 2

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin, Lys-C)

  • Sample cleanup columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take equal amounts of protein from each treated and control sample.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a combination of Lys-C and trypsin.[18]

    • Clean up the resulting peptide mixture using C18 solid-phase extraction to remove salts and detergents.[19]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent or data-independent manner to identify and quantify peptides.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

    • Perform a database search to identify peptides and proteins.

    • Quantify the relative abundance of proteins across the different treatment conditions.

    • Identify proteins that are significantly downregulated in a dose-dependent manner to confirm on-target degradation and identify potential off-targets.[17]

Conclusion

This compound is an essential building block for the development of VHL-recruiting PROTACs. The protocols outlined in these application notes provide a robust framework for the synthesis and cell-based characterization of these powerful molecules. By following these methodologies, researchers can effectively assess the degradation efficiency (DC50 and Dmax) and selectivity of novel PROTACs, thereby accelerating the discovery and development of new therapeutics based on targeted protein degradation.

References

Application Note: VH032-C6-NH-Boc Solubility and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-NH-Boc is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a Boc-protected derivative of VH032, it serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The Boc protecting group can be removed under acidic conditions, allowing for the direct use of the molecule in the synthesis of PROTACs.[1][2] Understanding the solubility of this compound is critical for its handling, storage, and effective use in subsequent synthetic steps. This document provides a guide to solvent selection and a detailed protocol for determining the solubility of this compound.

Data Presentation: Solubility of Related Compounds

While specific quantitative solubility data for this compound is not extensively published, data for the parent compound VH032 and similar derivatives can provide valuable guidance for solvent selection.

CompoundSolventSolubilityNotes
VH032DMSO100 mg/mL (211.60 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[3]
VH032DMSO90 mg/mL (190.44 mM)Sonication is recommended.
(S,R,S)-AHPC-C6-NH2 (VH032-C6-NH2)DMSO100 mg/mL (179.29 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[4]
VH032 thiol10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 4.55 mg/mL (9.27 mM)Clear solution.
VH032 thiol10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.10 mM)Clear solution.[5]
VH032 thiol10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.10 mM)Clear solution.[5]

Based on the available data for related compounds, Dimethyl Sulfoxide (DMSO) is a good initial solvent to consider for preparing stock solutions of this compound. For aqueous-based assays, co-solvent systems may be necessary.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

A standard practice for small molecules is to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted for various applications.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3][6]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

  • This compound solid

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline (PBS))

  • Shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]

  • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.[8]

  • The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

Solvent_Selection_Workflow start Start: Obtain This compound assess_properties Assess Physicochemical Properties (e.g., Polarity, MW) start->assess_properties initial_solvent Initial Solvent Selection: High-Polarity Aprotic Solvents (e.g., DMSO, DMF) assess_properties->initial_solvent prepare_stock Prepare High-Concentration Stock Solution initial_solvent->prepare_stock solubility_test Perform Qualitative Solubility Test (Small Scale) prepare_stock->solubility_test is_soluble Is it Soluble? solubility_test->is_soluble quantitative_analysis Quantitative Solubility Determination (e.g., Shake-Flask) is_soluble->quantitative_analysis Yes alternative_solvents Explore Alternative Solvents or Co-solvent Systems is_soluble->alternative_solvents No end End: Optimized Solvent System quantitative_analysis->end alternative_solvents->prepare_stock

Caption: Workflow for Solvent Selection for this compound.

PROTAC_Synthesis_Pathway cluster_0 PROTAC Synthesis vh032_boc This compound deprotection Acidic Deprotection (Boc Removal) vh032_boc->deprotection vh032_amine VH032-C6-NH2 deprotection->vh032_amine protac PROTAC Molecule vh032_amine->protac Linker Conjugation linker Linker linker->protac poi_ligand Ligand for Protein of Interest (POI) poi_ligand->protac Linker Conjugation

Caption: Role of this compound in PROTAC Synthesis.

References

Step-by-Step Guide to Utilizing VH032-C6-NH-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of VH032-C6-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is a ligand for the von Hippel-Lindau (VHL) E3 ligase, equipped with a Boc-protected amine on a C6 linker, ready for conjugation to a target protein ligand.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C35H53N5O6S[1]
Molecular Weight 671.89 g/mol [1]
Appearance White to off-white solidCommercially available
Storage Store at -20°C for long-term stability.Commercially available
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.Commercially available

Note: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves two key steps: the deprotection of the Boc group to reveal the primary amine, followed by the coupling of the resulting VH032-C6-NH2 with a linker attached to the protein of interest (POI) ligand.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling A This compound B Acidic Conditions (e.g., TFA in DCM) A->B C VH032-C6-NH2 (Deprotected Amine) B->C D VH032-C6-NH2 C->D F Coupling Reagents (e.g., HATU, DIPEA) D->F E POI-Linker-COOH E->F G Final PROTAC Molecule F->G

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, VH032-C6-NH2, which is essential for the subsequent coupling reaction.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the scale of the reaction and the presence of other acid-sensitive groups.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO3 solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude VH032-C6-NH2.

  • The crude product can be used directly in the next step or purified by flash column chromatography on silica (B1680970) gel if necessary.

Expected Outcome: The deprotected product, VH032-C6-NH2, is typically obtained as a solid or a viscous oil. The yield is generally high, often exceeding 90%.

Protocol 2: Amide Coupling of VH032-C6-NH2 with a POI-Linker-COOH

This protocol details the coupling of the deprotected VH032-C6-NH2 with a carboxylic acid-terminated linker attached to the protein of interest (POI) ligand to form the final PROTAC molecule. HATU is used as the coupling agent in the presence of a non-nucleophilic base, DIPEA.

Materials:

  • VH032-C6-NH2 (from Protocol 1)

  • POI-Linker-COOH (1.0-1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 eq)

  • Lithium chloride (LiCl) (optional, can improve solubility and reduce aggregation)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the POI-Linker-COOH (1.0-1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2-1.5 eq) and DIPEA (3.0-5.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve VH032-C6-NH2 (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of VH032-C6-NH2 to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC product by preparative HPLC to obtain the final compound with high purity.

Characterization: The final PROTAC should be characterized by LC-MS to confirm the molecular weight and by 1H and 13C NMR to verify its structure.

Signaling Pathway and Mechanism of Action

VH032-based PROTACs function by hijacking the VHL E3 ubiquitin ligase. The VH032 moiety of the PROTAC binds to VHL, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC VH032-based PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase Complex PROTAC->VHL binds VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: Mechanism of action of a VH032-based PROTAC molecule.

Quantitative Data Summary

The following table summarizes representative data for the binding affinity of VH032 and the degradation capabilities of a VH032-based PROTAC.

CompoundTargetAssayResultReference
VH032VHL E3 LigaseKd185 nM[2]
MZ1 (VH032-linker-JQ1)BRD4DC50 (22RV1 cells)<100 nM[3]
VH032 amineVHL E3 LigaseKi5.7 µM[4]

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in the synthesis of VHL-recruiting PROTACs. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for VH032-C6-NH-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-NH-Boc is a key chemical intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a Boc-protected derivative of a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, it serves as a crucial building block for creating heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs). This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for targeted protein degradation.

PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of proteins previously considered "undruggable."

Mechanism of Action

A PROTAC synthesized using this compound operates by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein (POI) PROTAC PROTAC (VH032-Linker-Ligand) Target_Protein->PROTAC Proteasome 26S Proteasome Target_Protein->Proteasome enters VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase Polyubiquitination Polyubiquitination VHL_E3_Ligase->Polyubiquitination E2 Ub Ubiquitin Ub->Polyubiquitination Polyubiquitination->Target_Protein tags Degradation Degraded Protein (Peptides) Proteasome->Degradation results in

PROTAC Mechanism of Action

Data Presentation: Efficacy of VHL-based PROTACs

The following tables summarize quantitative data for various PROTACs synthesized using a VHL ligand derived from precursors like this compound, targeting different proteins of interest. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) indicates the percentage of protein degradation achieved.

Table 1: BRD4 Degrading PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa~100>90[1]
ARV-825BRD4RS4;11<1>95[2]
Compound 21BRD4THP-141.8N/A[1]

Table 2: BTK Degrading PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MT-802BTKMOLM-147.9>95[3]
SJF620BTKNAMALWA~10>90[3]
PTD10BTKRamos0.5>95[4]

Table 3: KRAS G12C Degrading PROTACs

PROTACTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
LC-2KRAS G12CMIA PaCa-20.25~80[5][6]
YF135KRAS G12CH358~1.0~70[5]
YN14KRAS G12CMIA PaCa-2<100 nM>95[7][8]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general method for the synthesis of a PROTAC by coupling a target protein ligand with a carboxylic acid functional group to the deprotected this compound.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid linker attachment point

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., DCM/Methanol)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine (VH032-C6-NH2) is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the target protein ligand-COOH in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected VH032-C6-NH2 (1 equivalent) dissolved in a small amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the final PROTAC.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Amine_Intermediate VH032-C6-NH2 Deprotection->Amine_Intermediate Coupling Amide Coupling (DMF) Amine_Intermediate->Coupling Target_Ligand Target Ligand-COOH Activation Carboxylic Acid Activation (HATU, DIPEA) Target_Ligand->Activation Activated_Ligand Activated Ligand Activation->Activated_Ligand Activated_Ligand->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (Column Chromatography) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

PROTAC Synthesis Workflow
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-response & Time-course) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50, Dmax) Detection->Analysis

References

Application Notes and Protocols for the Characterization of VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of VH032-C6-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols focus on ensuring the identity, purity, and stability of this von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.

Introduction

This compound is a derivative of the potent VHL ligand VH032, featuring a six-carbon alkyl linker and a tert-butyloxycarbonyl (Boc) protecting group.[1] This intermediate is designed for the modular synthesis of PROTACs, where the Boc group is removed under acidic conditions to reveal a primary amine for conjugation to a target protein ligand.[1][2] Accurate characterization of this compound is critical to ensure the quality and reliability of the final PROTAC molecule. The following protocols describe the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of small molecules like this compound. The method separates the compound of interest from impurities based on hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., Phenomenex Kinetex 150 x 4.6 mm, 5 µm) is recommended.[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Mobile Phase B: Methanol (B129727) with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Gradient:

    • 0-6 min: 30% to 100% B

    • 6-7 min: Hold at 100% B

    • 7-7.1 min: 100% to 30% B

    • 7.1-12 min: Hold at 30% B[3]

  • Flow Rate: 0.8 mL/min[3]

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValueReference
Purity (%) >95%[3]
Retention Time (min) ~ 5-6Estimated
Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable method for this analysis.

Experimental Protocol:

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

  • LC Conditions: The HPLC conditions described in section 2.1 can be used.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 30-50 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

Data Presentation:

ParameterValue
Molecular Formula C₃₅H₅₃N₅O₆S
Calculated Monoisotopic Mass 671.3719 g/mol
Observed Ion (M+H)⁺ 672.3792 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra will verify the presence of the VH032 core, the C6 linker, and the Boc protecting group.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC, HMBC) for full assignment if required.

Data Presentation (Representative Chemical Shifts in CD₃OD):

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
VH032 Core
Thiazole-H9.64 (s, 1H)155.45[3]
Aromatic-H7.54 (d, 2H), 7.49 (d, 2H)144.48, 141.79, 130.44, 129.25, 129.10[3]
Pyrrolidine Ring-H4.71-4.65 (m, 1H), 4.43-4.37 (m, 1H), 3.87-3.82 (m, 1H), 3.74-3.69 (m, 1H), 2.34-2.27 (m, 1H), 2.13-2.05 (m, 1H)71.16, 60.98, 58.07, 39.11[3]
Leucine-H4.59-4.52 (m, 1H)60.34, 35.79[3]
tert-Butyl-H (Leucine)1.14 (s, 9H)26.65[3]
Thiazole-CH₃2.57 (s, 3H)13.90[3]
C6-NH-Boc Linker
-CH₂- (linker)3.10 (t, 2H), 1.55-1.25 (m, 8H)~40, ~30, ~26Estimated
Boc Group
tert-Butyl-H1.44 (s, 9H)28.4Estimated
Carbonyl-C-156.2Estimated
Quaternary-C-78.5Estimated

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of VHL-based PROTACs, which recruit the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated, leading to its recognition by VHL and subsequent degradation.[4][5] VHL inhibitors, and by extension the VH032 component of PROTACs, block this interaction.[6]

VHL_PROTAC_Pathway cluster_normoxia Normoxia cluster_degradation Ubiquitin-Proteasome System cluster_protac PROTAC Action HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs + O₂ OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a O2 O₂ VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a + Ub TernaryComplex Target-PROTAC-VHL Ternary Complex VHL_complex->TernaryComplex Ub Ubiquitin Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation TargetProtein Target Protein TargetProtein->TernaryComplex PROTAC PROTAC (VH032-Linker-Target Ligand) PROTAC->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target + Ub Ub_Target->Proteasome

Caption: VHL-mediated protein degradation and PROTAC mechanism of action.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_quality_control Quality Control start Starting Materials (VH032 precursor, C6-NH-Boc linker) reaction Chemical Synthesis start->reaction workup Reaction Work-up & Purification reaction->workup product This compound workup->product hplc HPLC Analysis product->hplc ms Mass Spectrometry product->ms nmr NMR Spectroscopy product->nmr data_analysis Data Analysis & Interpretation hplc->data_analysis ms->data_analysis nmr->data_analysis qc_check Purity, Identity, & Structure Confirmation data_analysis->qc_check release Release for PROTAC Synthesis qc_check->release

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship of Analytical Techniques

This diagram illustrates how the three main analytical techniques—HPLC, Mass Spectrometry, and NMR—provide complementary information to fully characterize the this compound molecule.

Logical_Relationship Compound This compound HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR Purity Purity (%) HPLC->Purity Identity Molecular Weight (m/z) MS->Identity Structure Chemical Structure (Connectivity) NMR->Structure

Caption: Complementary nature of analytical techniques for compound characterization.

References

Application Notes and Protocols for VH032-C6-NH-Boc in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-NH-Boc is a crucial chemical intermediate employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research.[1][2] It is not intended for direct therapeutic use but serves as a foundational building block for creating heterobifunctional molecules that can selectively induce the degradation of cancer-promoting proteins.

This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a six-carbon (C6) alkyl linker, with a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[2][3] The Boc protecting group allows for controlled, sequential synthesis of the final PROTAC molecule. Upon removal of the Boc group under acidic conditions, the now-free amine on the linker can be conjugated to a ligand that binds to a specific protein of interest (POI) implicated in cancer.[1][4] This modular nature enables the development of PROTACs targeting a wide array of oncogenic proteins for degradation through the ubiquitin-proteasome system.[5][6]

Mechanism of Action of a this compound-Derived PROTAC

A PROTAC synthesized using this compound operates by hijacking the cell's natural protein disposal machinery. The final PROTAC molecule is heterobifunctional, with one end binding to the VHL E3 ligase (via the VH032 moiety) and the other end binding to the target cancer protein.[7] This binding induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.[8] Within this complex, the E3 ligase ubiquitinates the target protein, tagging it for recognition and subsequent degradation by the 26S proteasome.[9][10] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a profound and sustained reduction of the oncoprotein.[8]

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC VHL VHL E3 Ligase PROTAC->VHL POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds VHL->POI Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->VHL Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Synthesis_Workflow Start Start with this compound Deprotection Step 1: Boc Deprotection (Acidic Conditions) Start->Deprotection Intermediate VH032-C6-NH2 (Deprotected Intermediate) Deprotection->Intermediate Conjugation Step 2: Conjugation (Amide bond formation, etc.) Intermediate->Conjugation POI_Ligand Ligand for Protein of Interest (with reactive group) POI_Ligand->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC Purification Step 3: Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

References

Troubleshooting & Optimization

Technical Support Center: VH032-C6-NH-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of the tert-butyloxycarbonyl (Boc) group from VH032-C6-NH-Boc. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound deprotection reaction is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Concentration or Strength : The cleavage of the Boc group is an acid-catalyzed reaction.[1] If the acid concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.[1]

  • Poor Solubility : The substrate must be fully dissolved for the reaction to proceed efficiently. Poor solubility of this compound in the chosen solvent can hinder the reaction.

Troubleshooting Steps:

  • Optimize Acid Concentration : Increase the concentration of TFA. A common starting point is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[1]

  • Extend Reaction Time : Monitor the reaction's progress using an appropriate analytical method, such as TLC or LC-MS.[2] Extend the reaction time until the starting material is no longer detected.[2]

  • Consider Alternative Acidic Conditions : For substrates resistant to TFA, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[1]

  • Ensure Proper Dissolution : Select a solvent that ensures complete solubility of the Boc-protected compound.

Q2: I am observing unexpected side products in my reaction mixture after deprotection. What are they and how can I prevent them?

The most common side reaction during Boc deprotection is alkylation by the tert-butyl cation (t-Bu⁺) that is generated during the reaction.[3][4] This highly reactive electrophile can alkylate nucleophilic sites on the VH032 molecule, such as electron-rich aromatic rings or the deprotected amine itself.[3][4]

Troubleshooting Steps:

  • Use Scavengers : The addition of scavengers to the reaction mixture can effectively "trap" the tert-butyl cations before they can react with your product.[3] Common scavengers include triisopropylsilane (B1312306) (TIS) or water.[5]

  • Control Reaction Temperature : Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize side reactions.

  • Optimize Reaction Time : Avoid unnecessarily long reaction times, as prolonged exposure to strong acid can sometimes lead to other degradation pathways.[5]

Q3: How do I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time and to ensure complete conversion without unnecessary exposure to harsh acidic conditions.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC) : A quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine product will have a different retention factor (Rf) due to the change in polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly sensitive method that can confirm the disappearance of the starting material's mass and the appearance of the product's mass. It is also excellent for detecting any side products that may have formed.[2]

Experimental Protocols

Standard Protocol for TFA-Mediated Boc Deprotection of this compound

This protocol outlines a general procedure for the deprotection of this compound using trifluoroacetic acid in dichloromethane.

  • Preparation : Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents : To the cooled solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If required, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[1]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-4 hours).[1][5]

  • Work-up :

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]

    • To remove residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (3 times).[1]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional) : If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a mild basic aqueous solution, such as saturated sodium bicarbonate, until the pH of the aqueous layer is neutral.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : If necessary, the crude product can be purified by an appropriate method, such as flash column chromatography or preparative HPLC.

Data Presentation

Table 1: Common Conditions for Boc Deprotection
ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A common and effective reagent for Boc deprotection.[1]
Solvent Dichloromethane (DCM)A standard solvent that provides good solubility for many substrates.[1]
TFA Concentration 20-50% (v/v) in DCMThe concentration may need to be optimized based on the substrate.[1]
Scavenger Triisopropylsilane (TIS)Used to prevent side reactions from the tert-butyl cation.[5]
Scavenger Conc. 2.5-5% (v/v)
Temperature 0 °C to Room TemperatureLower temperatures can help minimize side reactions.[1]
Reaction Time 1-4 hoursShould be monitored to determine the point of completion.[5]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavenger (TIS) cool->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Optional: Neutralize with NaHCO3 coevaporate->neutralize purify Purify if necessary neutralize->purify end Final Product purify->end

Caption: Experimental workflow for the Boc deprotection of this compound.

Reaction_Pathway cluster_main Main Deprotection Pathway cluster_side Potential Side Reaction cluster_scavenger Scavenger Action VH032_Boc This compound (Starting Material) Deprotected_Amine VH032-C6-NH3+TFA- (Desired Product) VH032_Boc->Deprotected_Amine + TFA tBu_cation tert-butyl cation (+ C4H9+) VH032_Boc->tBu_cation + TFA Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product + Nucleophilic Site Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu + Scavenger Nucleophilic_Site Nucleophilic Site on VH032 (e.g., aromatic ring) Scavenger Scavenger (e.g., TIS)

References

Technical Support Center: PROTAC Synthesis with VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of Proteolysis Targeting Chimeras (PROTACs) using the key intermediate VH032-C6-NH-Boc. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the two key stages of PROTAC synthesis involving this compound: Boc deprotection and subsequent amide coupling.

Issue 1: Low or No Yield After Boc Deprotection

Q: I am getting a low yield or no desired product after the Boc deprotection of this compound. What are the possible causes and solutions?

A: Low yields during the Boc deprotection step are often due to incomplete reaction, degradation of the starting material or product, or difficult work-up. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The acidic conditions may not be strong enough or the reaction time may be too short.

    • Solution: Ensure anhydrous conditions, as water can quench the acid. Increase the reaction time and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Product Degradation: The VH032 core structure can be sensitive to harsh acidic conditions, leading to side product formation.

    • Solution: Use milder deprotection reagents or reduce the reaction temperature. For instance, if you are using a high concentration of trifluoroacetic acid (TFA), consider switching to a lower concentration or using 4M HCl in 1,4-dioxane (B91453), which is reported to be effective and can yield a solid product, simplifying purification.[1]

  • Difficult Work-up and Purification: The deprotected amine salt can be difficult to isolate, especially if it is an oil, which is more common with TFA salts.[1]

    • Solution: Using 4M HCl in dioxane often results in the precipitation of the amine hydrochloride salt, which can be isolated by filtration.[1] If an oily residue is obtained, co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual acid.

Issue 2: Low Yield in the Amide Coupling Step

Q: My amide coupling reaction between the deprotected VH032-amine and my protein of interest (POI) ligand-linker carboxylic acid is giving a low yield. How can I improve this?

A: Low yields in the amide coupling step are a common challenge in PROTAC synthesis, often due to the steric hindrance of the VH032 amine and the complexity of the coupling partners. Here are some key factors to consider:

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical for activating the carboxylic acid and facilitating the reaction with the sterically hindered VH032 amine.

    • Solution: Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient than carbodiimides like EDC for sterically hindered couplings.[2] Consider using HATU or other highly efficient reagents like COMU.

  • Suboptimal Reaction Conditions: Factors such as the base, solvent, and temperature can significantly impact the coupling efficiency.

    • Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid side reactions. Ensure the use of anhydrous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Running the reaction at room temperature is standard, but gentle heating (e.g., to 40-50 °C) can sometimes improve the yield for difficult couplings, though it may also increase the risk of side reactions.

  • Poor Solubility of Reactants: PROTAC intermediates can have poor solubility, leading to a heterogeneous reaction mixture and low conversion.

    • Solution: Choose a solvent system in which both coupling partners are fully soluble. If solubility remains an issue, consider gentle heating or sonication to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: Which acidic condition is better for the Boc deprotection of this compound, TFA or HCl?

A1: Both TFA and 4M HCl in 1,4-dioxane are effective for Boc deprotection. However, for VH032-based compounds, 4M HCl in dioxane is often preferred. It has been reported to produce the deprotected amine as a hydrochloride salt that precipitates as a solid, which is easier to handle and purify compared to the often oily TFA salt.[1]

Q2: What is the best coupling reagent for the amide bond formation with the deprotected VH032-amine?

A2: For coupling a carboxylic acid to the sterically hindered VH032 amine, uronium-based coupling reagents are generally recommended over carbodiimides. HATU is a very effective and commonly used reagent in PROTAC synthesis for this purpose.[2] COMU is another excellent, more recent alternative that can offer high yields.

Q3: How can I monitor the progress of the deprotection and coupling reactions?

A3: Both reactions should be monitored by TLC or LC-MS. For TLC, staining with ninhydrin (B49086) can be used to visualize the appearance of the free amine after deprotection. For the coupling reaction, the disappearance of the starting materials (amine and carboxylic acid) and the appearance of the product with the expected mass can be tracked by LC-MS.

Q4: What are the best practices for purifying the final PROTAC?

A4: Purification of PROTACs can be challenging due to their often high molecular weight and poor solubility. The choice between flash chromatography and preparative high-performance liquid chromatography (prep-HPLC) depends on the purity requirements and the difficulty of the separation. Flash chromatography can be a good first step for removing major impurities.[3] For achieving high purity, reversed-phase prep-HPLC is often necessary.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the key synthetic steps. Please note that actual yields may vary depending on the specific substrate and experimental setup.

Table 1: Comparison of Boc Deprotection Methods for this compound

Deprotection ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
20-50% TFADichloromethane (DCM)Room Temperature1-2>90Can result in an oily TFA salt, which may be difficult to handle.
4M HCl1,4-DioxaneRoom Temperature1-4>95Often yields a solid hydrochloride salt, facilitating isolation.[1]

Table 2: Comparison of Coupling Reagents for Amide Bond Formation with VH032-Amine

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
HATUDIPEADMFRoom Temperature2-1260-90Highly efficient for sterically hindered amines.[2]
HBTUDIPEADMFRoom Temperature2-1250-80A good alternative to HATU, though sometimes slightly less reactive.
EDC/HOBtDIPEADMF/DCMRoom Temperature12-2430-60Generally less effective for sterically hindered couplings.
COMUDIPEADMFRoom Temperature1-670-95A newer, highly efficient coupling reagent.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using 4M HCl in 1,4-Dioxane

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM or methanol (B129727) in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 equivalents) to the flask.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

  • Dry the resulting VH032-C6-NH2 hydrochloride salt under vacuum. The product can often be used in the next step without further purification.

Protocol 2: Amide Coupling of VH032-C6-NH2 with a Carboxylic Acid using HATU

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the VH032-C6-NH2 hydrochloride salt (1.2 equivalents) in anhydrous DMF and add DIPEA (1.5 equivalents) to neutralize the salt.

  • Add the solution of the deprotected amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling cluster_purification Purification VH032_Boc This compound Deprotection Deprotection (e.g., 4M HCl in Dioxane) VH032_Boc->Deprotection VH032_Amine VH032-C6-NH2 (Hydrochloride Salt) Deprotection->VH032_Amine Coupling Amide Coupling (e.g., HATU, DIPEA) VH032_Amine->Coupling POI_Acid POI-Linker-COOH POI_Acid->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC Purification Purification (Flash Chromatography / HPLC) Final_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: A typical workflow for PROTAC synthesis using this compound.

Troubleshooting_Logic Start Low PROTAC Synthesis Yield Check_Deprotection Check Boc Deprotection Step Start->Check_Deprotection Check_Coupling Check Amide Coupling Step Start->Check_Coupling Incomplete_Deprotection Incomplete Reaction? Check_Deprotection->Incomplete_Deprotection Inefficient_Coupling Inefficient Coupling Reagent? Check_Coupling->Inefficient_Coupling Degradation Product Degradation? Incomplete_Deprotection->Degradation No Increase_Time_Acid Increase Reaction Time/ Acid Concentration Incomplete_Deprotection->Increase_Time_Acid Yes Workup_Issue Work-up/Purification Issues? Degradation->Workup_Issue No Milder_Conditions Use Milder Conditions (e.g., 4M HCl/Dioxane) Degradation->Milder_Conditions Yes Optimize_Workup Use HCl for Solid Salt/ Co-evaporate with Toluene Workup_Issue->Optimize_Workup Yes Suboptimal_Conditions Suboptimal Conditions? Inefficient_Coupling->Suboptimal_Conditions No Use_HATU_COMU Switch to HATU or COMU Inefficient_Coupling->Use_HATU_COMU Yes Solubility_Problem Solubility Issues? Suboptimal_Conditions->Solubility_Problem No Optimize_Base_Solvent Optimize Base and Solvent Suboptimal_Conditions->Optimize_Base_Solvent Yes Improve_Solubility Improve Reactant Solubility Solubility_Problem->Improve_Solubility Yes

Caption: A troubleshooting decision tree for low PROTAC synthesis yield.

PROTAC_MoA PROTAC PROTAC (VH032-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Degradation Degradation PROTAC->Degradation (catalytic) POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The mechanism of action for a VH032-based PROTAC.

References

troubleshooting failed reactions with VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VH032-C6-NH-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of PROTACs and other conjugates using this key VHL E3 ligase ligand intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1][2] It features a C6 alkyl linker and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. Its primary application is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a linker connected to a target protein ligand.[2]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage in a cool, dry place is advised. For long-term storage, keeping the compound at -20°C is a common practice for similar reagents.

Q3: What solvents are suitable for dissolving this compound?

This compound is generally soluble in common organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific reaction conditions of the subsequent deprotection or coupling step.

Q4: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of this compound, it prevents the nucleophilic primary amine from participating in unwanted side reactions during the synthesis of the PROTAC. The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions to allow for the desired amide bond formation with a linker or target protein ligand.

Troubleshooting Failed Reactions

Issue 1: Incomplete or Failed Boc Deprotection

A common point of failure in the synthetic workflow is the incomplete removal of the Boc protecting group. This can be diagnosed by LC-MS analysis, where a significant peak corresponding to the mass of the starting material (this compound) remains.

Troubleshooting Guide for Boc Deprotection

Potential Cause Recommended Action Rationale
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-25% TFA in DCM, which can be increased to 50% if the reaction is sluggish. Alternatively, 4M HCl in dioxane is a potent deprotection reagent.The Boc group is cleaved via an acid-catalyzed mechanism. A higher concentration of a strong acid will increase the reaction rate.
Short Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) until the starting material is consumed.Boc deprotection is a kinetic process, and some sterically hindered substrates may require longer reaction times for complete conversion.
Low Reaction Temperature Allow the reaction to warm to room temperature. While some protocols suggest starting at 0°C to control exotherms, the reaction typically proceeds efficiently at room temperature.Increased temperature generally accelerates reaction rates.
Reagent Degradation Use fresh, high-quality TFA and anhydrous DCM.Old or improperly stored TFA can be less effective. Moisture in the DCM can quench the acid.

Experimental Protocol: Boc Deprotection of this compound

  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v). For example, to 10 mL of the this compound solution in DCM, add 2.5 mL of TFA.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL). The resulting crude VH032-C6-amine TFA salt can often be used directly in the next step without further purification.

Issue 2: Low Yield or Impurities in the Subsequent Amide Coupling Reaction

After successful Boc deprotection, the resulting primary amine is coupled to a carboxylic acid-functionalized linker or protein of interest (POI) ligand. Low yields or the formation of side products in this step can be frustrating.

Troubleshooting Guide for Amide Coupling

Potential Cause Recommended Action Rationale
Inefficient Coupling Reagents Use a reliable carbodiimide (B86325) coupling reagent such as EDC or DCC in combination with an additive like HOBt or Oxyma Pure. Alternatively, phosphonium-based reagents like HATU or HBTU with a non-nucleophilic base like DIPEA are highly effective.These reagents activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond.
Incorrect Stoichiometry Ensure that the amine (deprotected VH032-C6-NH2) is the limiting reagent and use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents.Using a slight excess of the more readily available components can drive the reaction to completion.
Base-Related Side Reactions Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA), especially if your substrates are sensitive to epimerization.DIPEA is less likely to cause side reactions compared to smaller, more nucleophilic amines.
Solvent Issues Ensure that all reactants are fully dissolved in an appropriate anhydrous solvent such as DMF or DCM.Poor solubility of any of the reactants will significantly hinder the reaction rate and lead to incomplete conversion.

Experimental Protocol: Typical Amide Coupling with VH032-C6-amine

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid-functionalized linker (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the crude VH032-C6-amine TFA salt (1.0 eq) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (VH032-Linker-POI Ligand) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation involving VH032.

Experimental Workflow

experimental_workflow start Start: This compound deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) start->deprotection workup1 Solvent Removal & Co-evaporation deprotection->workup1 amine_salt VH032-C6-NH2 (TFA or HCl salt) workup1->amine_salt coupling Amide Coupling (HATU/DIPEA or EDC/HOBt) amine_salt->coupling crude_protac Crude PROTAC coupling->crude_protac poi_linker POI Ligand-Linker-COOH poi_linker->coupling purification Purification (HPLC or Column Chromatography) crude_protac->purification final_protac Final PROTAC purification->final_protac

Caption: Synthetic workflow for PROTAC synthesis using this compound.

Troubleshooting Logic

troubleshooting_flowchart start Failed Reaction: Low Yield of Desired Product check_sm LC-MS Analysis: Is starting material (SM) consumed? start->check_sm incomplete_deprotection Issue: Incomplete Deprotection check_sm->incomplete_deprotection No sm_consumed SM is Consumed check_sm->sm_consumed Yes troubleshoot_deprotection Action: - Increase acid concentration - Extend reaction time - Use fresh reagents incomplete_deprotection->troubleshoot_deprotection check_coupling LC-MS Analysis: Is the amine intermediate present? sm_consumed->check_coupling coupling_failed Issue: Failed Coupling Reaction check_coupling->coupling_failed No (Amine present) side_products Issue: Side Product Formation check_coupling->side_products Yes (Other peaks) troubleshoot_coupling Action: - Check coupling reagents - Verify stoichiometry - Ensure anhydrous conditions coupling_failed->troubleshoot_coupling troubleshoot_side_products Action: - Use milder coupling conditions - Change base (e.g., to DIPEA) - Optimize purification side_products->troubleshoot_side_products

Caption: Troubleshooting flowchart for failed reactions with this compound.

References

Technical Support Center: Optimizing Linker Length for VH032-C6-NH-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the linker length of their VH032-C6-NH-Boc Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for the VHL E3 ligase).[1] The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]

Q2: Why is the C6 alkyl chain a common starting point for the linker in VH032-based PROTACs?

A2: The C6 alkyl chain is often used as a starting point in PROTAC design due to its synthetic tractability and its ability to provide a moderate degree of flexibility and distance between the two ligands. This length is often a reasonable initial guess to facilitate the formation of the ternary complex. However, it is important to note that the optimal linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase.[1]

Q3: How does linker length impact PROTAC efficiency?

A3: Linker length significantly influences the efficiency of a PROTAC, which is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] An optimal linker length allows for the proper orientation of the target protein and the E3 ligase, leading to efficient ubiquitination.[1] Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, linkers that are too long might lead to unproductive binding modes or a decrease in the stability of the ternary complex due to increased entropy.[1]

Q4: What are common types of linkers used in PROTAC design besides alkyl chains?

A4: Besides alkyl chains, polyethylene (B3416737) glycol (PEG) linkers are very common. PEG linkers can improve the solubility and permeability of the PROTAC molecule.[4] Other linker types include those with rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings to restrict conformational flexibility, or those incorporating alkynes for click chemistry-based synthesis. The choice of linker depends on the specific requirements of the PROTAC and the target protein.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or poor degradation of the target protein. The linker is too short or too long, preventing the formation of a stable ternary complex.Synthesize a library of PROTACs with varying linker lengths (e.g., C4, C5, C7, C8 alkyl chains or PEG linkers of different lengths) and screen for degradation activity.
The linker chemistry is not optimal for the target system.Consider using a different type of linker, such as a PEG linker for improved solubility or a more rigid linker to control conformation.
High DC50 value (low potency). Suboptimal ternary complex formation due to incorrect linker length.A systematic screen of linker lengths is recommended. Even a small change in linker length can significantly impact potency.[1]
Poor cell permeability of the PROTAC.If using a long, greasy alkyl linker, consider switching to a more hydrophilic PEG linker to improve cell permeability.[4]
"Hook effect" observed in dose-response curve. At high PROTAC concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the ternary complex.[5]This is a characteristic of many potent PROTACs and confirms the mechanism of action. Ensure you test a wide range of concentrations to accurately determine the DC50 and Dmax at the optimal concentration.[5]
Off-target effects or toxicity. The linker may contribute to non-specific binding or unfavorable physicochemical properties.Modify the linker to improve the overall properties of the PROTAC. This could involve changing the linker type or length.

Quantitative Data on Linker Length Optimization

The optimal linker length for a VH032-based PROTAC is highly dependent on the specific target protein. The following table provides a representative summary of the expected impact of varying an alkyl linker length on PROTAC efficiency. The values presented are for illustrative purposes and the actual optimal length must be determined experimentally.

Linker Modification from C6Expected Impact on DC50Expected Impact on DmaxRationale
Shorter Alkyl Chain (e.g., C4, C5) May increase or decreaseMay increase or decreaseA shorter linker might lead to a more stable ternary complex if the binding pockets are close, but could also cause steric clash.
Longer Alkyl Chain (e.g., C7, C8) May increase or decreaseMay increase or decreaseA longer linker provides more flexibility, which can be beneficial, but excessive length can lead to a less stable ternary complex.[1]
Introduction of PEG units Often improves (lower DC50)Generally no significant changePEG linkers can improve solubility and cell permeability, leading to higher effective intracellular concentrations.[4]

Experimental Protocols

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 and Dmax of your this compound PROTACs with varying linker lengths.

Materials:

  • Cell line expressing the target protein

  • PROTACs with different linker lengths dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[6]

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC construct (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).[6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[6]

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[6][7]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.[6]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.[7]

  • Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general workflow for assessing the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified target protein (POI) and VHL-ElonginB-ElonginC (VBC) complex

  • PROTACs with different linker lengths

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the VBC complex onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VBC to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice versa) to determine the KD of the PROTAC for the target protein.

  • Ternary Complex Formation:

    • Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized VBC surface.

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetics. A significant increase in binding affinity in the presence of the target protein indicates positive cooperativity in ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin

  • Recombinant purified target protein (POI) and VBC complex

  • PROTACs with different linker lengths

  • Ubiquitination reaction buffer

  • ATP

  • Anti-target protein antibody for Western blot analysis

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, VBC complex, target protein, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting. Probe one membrane with an anti-target protein antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated protein. Probe another membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitinated species.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC VH032-Linker-Warhead PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Linker_Optimization_Workflow cluster_1 Experimental Workflow for Linker Optimization Start Start with This compound PROTAC Synthesize Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize Screen Cellular Degradation Screen (Western Blot) Synthesize->Screen Analyze Determine DC50 and Dmax Screen->Analyze Decision Optimal Degradation? Analyze->Decision Decision->Synthesize No, iterate Validate Validate Mechanism (Ternary Complex & Ubiquitination Assays) Decision->Validate Yes End Optimized PROTAC Validate->End

References

VH032-C6-NH-Boc stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VH032-C6-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this PROTAC building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The main stability concern for this compound is the lability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[1][2][3] This compound is intentionally designed for the Boc group to be removed with acid to enable the synthesis of PROTAC® molecules.[4][5] Exposure to even mildly acidic environments can lead to premature deprotection, resulting in the formation of the free amine, VH032-C6-NH2.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C or -80°C.[6] Many suppliers recommend storing stock solutions in an anhydrous solvent such as DMSO at -80°C for up to six months.[6] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Q3: How stable is this compound in common organic solvents like DMSO at room temperature?

Q4: Can I use aqueous buffers with this compound?

A4: Caution should be exercised when using aqueous buffers. The Boc group is generally stable at neutral and basic pH but can be cleaved under acidic conditions.[2] If your experiment requires the use of aqueous buffers, ensure the pH is maintained above 7. For cell culture experiments, the stability of the compound in the media over the time course of the experiment should be considered, as acidic byproducts from cellular metabolism could potentially lead to slow degradation.[1]

Q5: Are there other potential degradation pathways besides Boc deprotection?

A5: While Boc deprotection is the primary concern, other parts of the molecule could be susceptible to degradation under harsh conditions. The amide bonds in the linker are generally stable under physiological conditions, but prolonged exposure to strong acids or bases could lead to hydrolysis.[7][8] Additionally, like many complex organic molecules, prolonged exposure to light may cause photodegradation, so it is recommended to store the compound protected from light.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or no activity in PROTAC synthesis reaction. Premature deprotection of the Boc group on this compound.- Confirm the identity and purity of your this compound starting material using a suitable analytical method (e.g., LC-MS, NMR).- Ensure all solvents and reagents used in the reaction setup are anhydrous and free of acidic contaminants.- Perform the Boc deprotection step immediately prior to the coupling reaction with your target ligand.
Variable results in cell-based assays. Degradation of this compound in the stock solution or cell culture medium.- Prepare fresh stock solutions from solid material.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9][10]- Assess the stability of the compound in your specific cell culture medium over the duration of your experiment.[1] This can be done by incubating the compound in media, taking samples at different time points, and analyzing for degradation by LC-MS.
Appearance of an unexpected, more polar peak in LC-MS analysis. The unexpected peak is likely the deprotected amine (VH032-C6-NH2) due to inadvertent exposure to acidic conditions.- Review your handling and storage procedures to identify any potential sources of acid contamination.- If using an acidic mobile phase for chromatography, be aware that on-column deprotection can sometimes occur.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of compound).

  • Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the deprotected product, VH032-C6-NH2.

Protocol 2: Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, cell culture medium)

  • LC-MS system

  • Incubator or temperature-controlled environment

Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Divide the solution into multiple aliquots in separate vials to represent different time points and conditions (e.g., room temperature, 37°C, protected from light).

  • Immediately analyze a "time zero" aliquot by LC-MS to establish the initial purity and peak area of the compound.

  • Store the remaining aliquots under the desired conditions.

  • At each scheduled time point (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot and analyze it by LC-MS.

  • Compare the peak area of the intact this compound and look for the appearance of new peaks, particularly the expected deprotected product.

  • Calculate the percentage of remaining this compound at each time point relative to the time zero sample to determine the degradation rate.

Data Summary

Table 1: Recommended Storage Conditions for this compound and Analogs

Compound FormStorage TemperatureDurationReference
Solid-20°CUp to 1 year[6]
Solid-80°CUp to 2 years[6]
In Anhydrous Solvent (e.g., DMSO)-20°CUp to 1 month[6]
In Anhydrous Solvent (e.g., DMSO)-80°CUp to 6 months[6]

Table 2: Chemical Stability of the Boc Group

ConditionStabilityReference
Strong Acids (e.g., TFA, HCl)Labile[1][2]
Mildly Acidic (pH 4-6)Potentially slow degradation[2]
Neutral (pH 7)Generally Stable[2]
Basic (pH > 8)Generally Stable[2]
Most NucleophilesStable[2]

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_start Starting Materials cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Coupling Reaction VH032_C6_NH_Boc This compound Deprotection Acid Treatment (e.g., TFA in DCM) VH032_C6_NH_Boc->Deprotection Target_Ligand Target Protein Ligand with reactive group Coupling Amide Bond Formation (or other ligation) Target_Ligand->Coupling Deprotected_VH032 VH032-C6-NH2 Deprotection->Deprotected_VH032 Deprotected_VH032->Coupling PROTAC_Molecule Final PROTAC Molecule Coupling->PROTAC_Molecule

Caption: A simplified workflow for the synthesis of a PROTAC molecule using this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results Start Inconsistent or Failed Experiment Degradation_Suspected Degradation Suspected? Start->Degradation_Suspected Check_Purity Verify Purity of This compound (LC-MS, NMR) Check_Storage Review Storage and Handling Procedures Check_Purity->Check_Storage Check_Protocol Examine Experimental Protocol for Acidic Contaminants Check_Storage->Check_Protocol Use_Fresh Use Freshly Prepared Stock Solution Check_Protocol->Use_Fresh Degradation_Suspected->Check_Purity Yes Re-evaluate Re-evaluate Other Experimental Parameters Degradation_Suspected->Re-evaluate No

Caption: A logical flowchart for troubleshooting experiments involving this compound.

VHL_Signaling_Pathway Simplified VHL-Mediated Protein Degradation Pathway PROTAC PROTAC Molecule (contains VH032 moiety) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Target Target Protein Target->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The role of the VH032 moiety in PROTAC-mediated protein degradation.

References

Technical Support Center: VH032-C6-NH-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VH032-C6-NH-Boc in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in PROTAC synthesis?

This compound is a key synthetic building block used in the construction of PROTACs. It consists of the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 6-carbon alkyl linker (C6). The linker is terminated with an amine group that is protected by a tert-butyloxycarbonyl (Boc) group. Its primary role is to serve as a ready-to-use "warhead" and linker combination for the VHL E3 ligase, which can be deprotected and then coupled to a ligand for a protein of interest (POI) to form the final PROTAC molecule.

Q2: What are the most common side reactions to be aware of when using this compound?

The most common side reactions are typically associated with the two main chemical transformations it undergoes: Boc deprotection and subsequent amide coupling.

  • During Boc Deprotection: The primary side reaction is the formation of a reactive tert-butyl cation. This cation can potentially alkylate any nucleophilic sites on the VH032 molecule or other molecules in the reaction mixture, although the VH032 core is generally stable. Incomplete deprotection is another common issue, leading to a mixture of starting material and the desired amine.

  • During Amide Coupling: Side reactions are often dependent on the coupling reagent used. These can include racemization of the chiral centers in the POI ligand or the VH032 moiety (though the latter is generally stable), and the formation of unwanted byproducts from the coupling reagent itself. For example, uronium-based reagents like HATU can sometimes lead to guanidinylation of the amine if the reaction conditions are not optimal.

Q3: Is the VH032 core, particularly the thiazole (B1198619) ring, susceptible to degradation or side reactions under standard synthesis conditions?

The VH032 core is generally robust under the standard acidic conditions of Boc deprotection (e.g., with trifluoroacetic acid) and the basic or neutral conditions of most amide coupling reactions. The thiazole ring is relatively stable and does not typically participate in side reactions during these steps. However, prolonged exposure to very harsh acidic or basic conditions should be avoided.

Troubleshooting Guide

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of the starting this compound alongside the deprotected amine product.

  • Low yield of the final PROTAC after the subsequent coupling step.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20% TFA in dichloromethane (B109758) (DCM), which can be increased to 50% if deprotection is sluggish.
Inadequate Reaction Time Monitor the reaction by TLC or LC-MS. If the reaction has not gone to completion within the standard 1-2 hours at room temperature, extend the reaction time.
Low Reaction Temperature While often performed at room temperature, gentle warming to 30-40°C can sometimes facilitate the deprotection of sterically hindered or less reactive substrates.
Scavenger Interference While scavengers like triisopropylsilane (B1312306) (TIS) are used to prevent side reactions from the tert-butyl cation, in rare cases, they might interfere. If you suspect this, try running the reaction without a scavenger, especially if your POI ligand lacks highly nucleophilic sites.
Problem 2: Low Yield in the Amide Coupling Step

Symptoms:

  • LC-MS analysis shows unreacted deprotected VH032-C6-NH2 and/or your POI ligand carboxylic acid.

  • Formation of multiple, difficult-to-separate byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Coupling Reagent The choice of coupling reagent is critical. For standard amide bond formation, HATU or HBTU with a tertiary amine base like DIPEA in DMF or DCM are often effective. If these fail, consider alternative coupling agents like COMU or EDC/NHS.
Steric Hindrance If either the deprotected VH032-C6-NH2 or the POI ligand's carboxylic acid is sterically hindered, the reaction may be slow. In such cases, increasing the reaction time, temperature (e.g., to 40-50°C), and/or using a more potent coupling reagent may be necessary.
Base Stoichiometry The amount of base (e.g., DIPEA) is crucial. Typically, 2-3 equivalents are used. Insufficient base can lead to protonation of the amine, rendering it non-nucleophilic. Excess base can sometimes cause epimerization or degradation of sensitive substrates.
Guanidinylation Side Reaction (with Uronium Reagents) If using HATU or HBTU, pre-activating the carboxylic acid for a few minutes before adding the amine can minimize the chance of the coupling reagent reacting directly with the amine to form a guanidinium (B1211019) byproduct.[1]
Byproduct Formation from EDC/NHS If using EDC/NHS, the O-acylisourea intermediate can rearrange to an inactive N-acylurea. The use of NHS helps to prevent this by forming a more stable active ester. Ensure that your EDC and NHS are of high quality and used in appropriate ratios.
Problem 3: Observation of Unexpected Byproducts

Symptoms:

  • LC-MS or NMR analysis reveals peaks that do not correspond to the starting materials, desired product, or common byproducts from coupling reagents.

Possible Causes & Solutions:

CauseRecommended Solution
Alkylation by tert-butyl cation During Boc deprotection, the tert-butyl cation can alkylate nucleophilic functional groups. The addition of a scavenger such as triisopropylsilane (TIS) or anisole (B1667542) (1-5% v/v) to the deprotection reaction mixture can trap the cation and prevent this side reaction.
Epimerization The chiral center of the hydroxyproline (B1673980) in the VH032 moiety is generally stable. However, the chiral centers in the POI ligand may be susceptible to epimerization, especially with prolonged reaction times or excess base. Use of an additive like HOBt or Oxyma Pure can help to suppress racemization. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also be beneficial.
Reaction with Solvent Ensure that the solvents used are anhydrous and of high purity. For example, DMF can contain dimethylamine (B145610) as an impurity, which can react in the coupling step.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • (Optional but recommended) Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of VH032-C6-NH2 can often be used directly in the next step without further purification.

Protocol 2: Amide Coupling with HATU
  • Dissolve the carboxylic acid of your POI ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected VH032-C6-NH2 (TFA salt, 1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling VH032_Boc This compound TFA_DCM TFA/DCM VH032_Boc->TFA_DCM VH032_Amine VH032-C6-NH2 (TFA Salt) HATU_DIPEA HATU/DIPEA VH032_Amine->HATU_DIPEA TFA_DCM->VH032_Amine POI_COOH POI-Linker-COOH POI_COOH->HATU_DIPEA Final_PROTAC Final PROTAC HATU_DIPEA->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Troubleshooting_Logic Start Low PROTAC Yield Check_Deprotection Analyze Boc Deprotection Step by LC-MS Start->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection Optimize_Deprotection Increase TFA Conc. / Time Incomplete_Deprotection->Optimize_Deprotection Yes Check_Coupling Analyze Coupling Step by LC-MS Incomplete_Deprotection->Check_Coupling No Optimize_Deprotection->Check_Coupling Unreacted_SMs Unreacted Starting Materials? Check_Coupling->Unreacted_SMs Optimize_Coupling Change Coupling Reagent / Conditions Unreacted_SMs->Optimize_Coupling Yes Byproducts Significant Byproducts? Unreacted_SMs->Byproducts No Purification_OK Purification Successful Optimize_Coupling->Purification_OK Identify_Byproducts Identify Byproducts (Alkylation, Guanidinylation, etc.) Byproducts->Identify_Byproducts Yes Byproducts->Purification_OK No Add_Scavenger Add Scavenger (TIS) / Modify Protocol Identify_Byproducts->Add_Scavenger Add_Scavenger->Purification_OK

Caption: Troubleshooting decision tree for low-yield PROTAC synthesis.

References

Technical Support Center: Purification of VH032-C6-NH-Boc Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of PROTACs synthesized using the VH032-C6-NH-Boc linker.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of your this compound synthesized PROTAC.

Issue 1: Low Yield of Purified PROTAC

Q: I am observing a very low yield after my preparative HPLC or flash chromatography purification. What are the potential causes and how can I improve my recovery?

A: Low recovery of your PROTAC can stem from several factors throughout the synthesis and purification process. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Verify Complete Boc Deprotection: The initial step of removing the Boc protecting group from this compound is critical. Incomplete deprotection will result in unreacted starting material and lower the theoretical maximum yield of your final product. Monitor the deprotection reaction by LC-MS to ensure full conversion before proceeding to the coupling step.

    • Inefficient Coupling: Amide coupling reactions to link your target protein ligand to the VH032-C6-NH2 linker can be challenging. Ensure you are using appropriate coupling reagents (e.g., HATU, HOBt/EDC) and that all reagents are anhydrous. Side reactions, such as the formation of urea (B33335) byproducts from EDC, can consume your starting materials and reduce the yield of the desired PROTAC.

  • Purification-Related Losses:

    • Improper Column Selection: For flash chromatography, ensure the silica (B1680970) gel is appropriate for your PROTAC's polarity. For reverse-phase HPLC, a C18 column is commonly used. The particle size and pore size of the stationary phase can also impact recovery.

    • Suboptimal Mobile Phase: An inappropriate mobile phase can lead to poor separation and co-elution of your product with impurities, forcing you to discard mixed fractions and thus lowering the yield. It is crucial to perform analytical HPLC first to determine the optimal solvent system and gradient.

    • Product Precipitation on Column: PROTACs can sometimes have limited solubility in the mobile phase, leading to precipitation on the column. This will increase backpressure and result in significant product loss. If you suspect precipitation, try dissolving your crude product in a stronger solvent (like DMSO) before injection and consider modifying your mobile phase.

    • Product Degradation: Some PROTACs may be sensitive to the acidic conditions often used in reverse-phase HPLC (e.g., trifluoroacetic acid in the mobile phase). If you suspect your PROTAC is degrading on the column, consider using a mobile phase with a different modifier, such as formic acid, or exploring alternative purification techniques.

  • Handling and Workup:

    • Aqueous Workup Losses: Ensure that your PROTAC is not partially soluble in the aqueous layer during liquid-liquid extractions. Multiple extractions with the organic solvent can help maximize recovery.

    • Transfer Losses: Be mindful of product loss during transfers between flasks and vials. Rinsing glassware with a suitable solvent can help minimize these losses.

Issue 2: Purity of the Final PROTAC is Below Expectation

Q: My purified PROTAC shows multiple peaks on analytical HPLC, indicating the presence of impurities. What are the common impurities and how can I improve the purity?

A: Achieving high purity is crucial for accurate biological evaluation of your PROTAC. Here are common sources of impurities and strategies to improve purity:

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete consumption of the VH032-C6-NH2 linker or your target protein ligand is a common source of impurities.

    • Coupling Reagent Byproducts: Reagents like EDC can form urea byproducts that can be difficult to remove.

    • Side-Reaction Products: Depending on the functional groups present on your target ligand and linker, various side reactions can occur. For instance, if your target ligand also contains a primary amine, you may get double-acylation products.

    • Diastereomers: If your target ligand or any other component of the PROTAC has chiral centers, you may form diastereomers during the synthesis, which can be challenging to separate.

    • Degradation Products: As mentioned previously, your PROTAC may degrade during the reaction, workup, or purification.

  • Strategies to Improve Purity:

    • Optimize Reaction Conditions: Drive the coupling reaction to completion by using a slight excess of one of the coupling partners (if it is easily removable) or by extending the reaction time. Monitor the reaction by LC-MS to determine the optimal endpoint.

    • Refine Purification Method:

      • Gradient Optimization (HPLC): A shallow gradient around the elution time of your PROTAC can improve the resolution between your product and closely eluting impurities.

      • Solvent System Selection (Flash Chromatography): Use a solvent system that provides a good separation between your product and impurities on a TLC plate before scaling up to a flash column.

      • Orthogonal Purification: If one purification method is insufficient, consider a second, orthogonal method. For example, if you initially use flash chromatography on silica gel (normal phase), a subsequent purification by reverse-phase preparative HPLC can be very effective at removing remaining impurities.

    • Aqueous Wash: A carefully planned aqueous workup can remove many water-soluble impurities before chromatography. For example, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a preparative HPLC method for purifying a VH032-based PROTAC?

A1: A good starting point for a preparative HPLC method is to first develop an analytical method on a C18 column. A common mobile phase system is a gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Once you have a good separation on the analytical scale, you can scale up to a preparative C18 column with the same stationary phase. A typical preparative run might involve a linear gradient from 10-95% acetonitrile over 30-40 minutes. The flow rate will depend on the diameter of your preparative column.

Q2: Can I use flash chromatography to purify my this compound synthesized PROTAC?

A2: Yes, flash chromatography on silica gel can be an effective method for purifying PROTACs, especially for removing non-polar impurities. The choice between flash chromatography and preparative HPLC often depends on the nature of the impurities. Flash chromatography is generally faster and less expensive for larger quantities, but preparative HPLC often provides higher resolution for separating closely related impurities. It is highly recommended to first analyze your crude product by TLC to find a suitable solvent system that gives good separation.

Q3: What are some common side products to look out for when using this compound?

A3: A potential side reaction when working with VHL-based PROTACs is the cleavage of the amide bond between the proline residue and the α-tBu glycine (B1666218) residue in the VH032 core structure. This can be more pronounced under certain reaction conditions. One study has shown that the addition of potassium acetate (B1210297) (KOAc) can help to suppress this cleavage. It is advisable to monitor for this byproduct by LC-MS.

Q4: My PROTAC peak is tailing or splitting in my HPLC chromatogram. What can I do?

A4: Peak tailing or splitting can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller amount to see if the peak shape improves.

  • Secondary Interactions: The free silanol (B1196071) groups on the silica-based stationary phase can interact with basic moieties in your PROTAC, leading to tailing. Using a mobile phase with a low pH (e.g., with 0.1% TFA) can help to suppress these interactions.

  • Co-eluting Impurities: A split peak may actually be two closely eluting compounds. Improving the separation by optimizing the gradient or changing the mobile phase can resolve this.

  • Column Issues: A blocked frit or a void in the column packing can also cause peak splitting. If the problem persists with different samples, it may be time to replace the column.

Q5: What kind of yield and purity should I expect for my final purified PROTAC?

A5: The yield and purity of your final PROTAC can vary significantly depending on the complexity of your target ligand and the efficiency of your synthesis and purification steps. For the synthesis of the VH032 amine precursor, a column-free process has been reported to yield the product in 65% overall yield with 97% purity.[1][2][3][4] After coupling to the target ligand and subsequent purification, a final yield in the range of 20-50% with a purity of >95% (as determined by analytical HPLC) would be considered a good result for a research-scale synthesis.

Quantitative Data Summary

Compound/IntermediatePurification MethodReported YieldReported PurityReference
VH032 Amine HydrochlorideColumn-Free Process65% (overall)97%[1][2][3][4]
BODIPY FL VH032Preparative HPLC60.6%>98%[5]

Experimental Protocols

Protocol 1: General Method for Preparative HPLC Purification of a VH032-Based PROTAC

This protocol provides a general framework for the purification of a PROTAC using a reverse-phase preparative HPLC system.

1. Materials and Equipment:

  • Crude PROTAC product

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Rotary evaporator

  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

    • Degas both mobile phases before use.

  • Method Development (Analytical Scale): Before proceeding to the preparative scale, develop a separation method on an analytical C18 column. This will help to determine the retention time of your product and the optimal gradient.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with a starting mixture of Mobile Phase A and B (e.g., 90:10) for at least 10-15 column volumes.

    • Inject the filtered sample onto the column.

    • Run a linear gradient to elute the PROTAC. A typical gradient might be from 10% to 95% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect fractions corresponding to the peak of your target PROTAC.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the presence and purity of the desired product.

  • Product Isolation: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Protocol 2: General Method for Flash Chromatography Purification of a VH032-Based PROTAC

This protocol outlines a general procedure for purifying a PROTAC using a manual flash chromatography setup.

1. Materials and Equipment:

  • Crude PROTAC product

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., dichloromethane, methanol, ethyl acetate, hexanes)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Develop a solvent system using TLC that provides good separation of your PROTAC from impurities. The desired Rf value for your product should be around 0.2-0.3.

  • Column Packing:

    • Secure the column vertically.

    • Add a small layer of sand to the bottom of the column.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude PROTAC in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude PROTAC in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., with a bellows or nitrogen line) to elute the compounds.

    • Collect fractions in test tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified PROTAC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation s1 This compound Deprotection s2 Amide Coupling with Target Ligand s1->s2 p1 Crude Product Workup s2->p1 p2 Purification Method Selection (HPLC or Flash Chromatography) p1->p2 p3 Fraction Collection p2->p3 a1 Purity Analysis of Fractions (Analytical HPLC/LC-MS) p3->a1 a2 Pooling of Pure Fractions a1->a2 a3 Solvent Removal & Lyophilization a2->a3 a4 Final Product Characterization (NMR, HRMS) a3->a4

Caption: A general experimental workflow for the synthesis, purification, and analysis of VH032-based PROTACs.

troubleshooting_logic start Low Purity of Final PROTAC check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side-Reaction Products? check_impurities->side_products unreacted_sm->side_products No optimize_reaction Optimize Reaction Conditions: - Stoichiometry - Reaction Time - Temperature unreacted_sm->optimize_reaction Yes improve_purification Improve Purification: - Optimize Gradient/Solvent System - Use Orthogonal Method side_products->improve_purification Yes pure_product High Purity PROTAC optimize_reaction->pure_product improve_purification->pure_product

Caption: A logical troubleshooting workflow for addressing low purity issues in PROTAC purification.

References

how to confirm successful conjugation of VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating VH032-C6-NH-Boc and confirming the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic chemical compound that contains VH032, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It is modified with a 6-carbon (C6) linker and a Boc-protected amine group (-NH-Boc).[4] Its primary application is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc-protected amine allows for the controlled, stepwise conjugation of VH032 to a ligand for a target protein, forming a PROTAC that can then induce the degradation of that target protein.[4][5][6]

Q2: What is the first step in conjugating this compound?

The first and crucial step is the deprotection of the Boc (tert-butyloxycarbonyl) group to liberate the primary amine.[4][5][6] This is necessary to make the amine available for coupling with a suitable functional group on the target molecule or linker.

Q3: What are the common methods for Boc deprotection?

The Boc protecting group is typically removed under acidic conditions.[4][5][6] Common reagents for this purpose include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or strong acids like hydrochloric acid (HCl) in an organic solvent.[7]

Q4: How can I confirm the successful removal of the Boc group?

Successful Boc deprotection can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the disappearance of the characteristic signal from the nine equivalent protons of the tert-butyl group of the Boc moiety, which typically appears as a singlet around 1.4 ppm.[8][9][10]

  • Mass Spectrometry (MS): A successful deprotection will result in a decrease in the molecular weight of the compound by 100.12 g/mol (the mass of the Boc group).

  • High-Performance Liquid Chromatography (HPLC): The deprotected product will have a different retention time compared to the starting Boc-protected material. Typically, the deprotected amine is more polar and will have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., TFA) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Inappropriate solvent.Ensure the solvent (e.g., DCM) is anhydrous, as water can interfere with the reaction.
Low Yield of Conjugated Product Inefficient coupling reaction.Optimize the coupling reaction conditions. This may include adjusting the pH, using a different coupling reagent (e.g., HATU, HOBt), or increasing the concentration of the reactants.
Degradation of the deprotected amine.The deprotected amine can be unstable. It is often best to use it in the subsequent conjugation step immediately after deprotection and neutralization.
Multiple Products Observed by LC-MS Side reactions during conjugation.Ensure that other reactive functional groups on your target molecule are appropriately protected. Purify the deprotected VH032-C6-NH2 before proceeding with the conjugation.
Impure starting materials.Verify the purity of this compound and the target molecule before starting the reaction.
Difficulty in Purifying the Final Conjugate Similar polarity of the product and starting materials.Optimize the purification method. This could involve trying different solvent systems for column chromatography or using a different type of HPLC column.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Neutralization (Optional but recommended for subsequent steps): Dissolve the residue in a suitable solvent and neutralize with a mild base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Purification: Purify the resulting VH032-C6-NH2 by flash column chromatography or preparative HPLC if necessary.

Protocol 2: Confirmation of Boc Deprotection by ¹H NMR
  • Sample Preparation: Prepare a sample of the starting material (this compound) and the deprotected product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum for both samples.

  • Data Analysis: Compare the two spectra. Successful deprotection is confirmed by the disappearance of the singlet peak corresponding to the tert-butyl group of the Boc protector, which is typically observed around 1.4 ppm.[9]

Protocol 3: Confirmation of Conjugation by Mass Spectrometry
  • Sample Preparation: Prepare dilute solutions of the starting materials (deprotected VH032-C6-NH2 and the target molecule) and the final conjugate in a solvent suitable for mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Infuse the samples into an electrospray ionization mass spectrometer (ESI-MS).

  • Data Analysis: Determine the molecular weights of the starting materials and the final product. A successful conjugation is confirmed by the appearance of a new peak corresponding to the expected molecular weight of the conjugated product.

Expected Mass Shift Upon Boc Deprotection and Conjugation

Compound Expected Molecular Weight Change
This compound to VH032-C6-NH2Decrease of 100.12 g/mol
VH032-C6-NH2 to ConjugateIncrease by the molecular weight of the coupled molecule minus the mass of the leaving group (e.g., H₂O for amide bond formation)

Visual Guides

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation cluster_confirmation Confirmation A This compound B Deprotection (e.g., TFA/DCM) A->B C VH032-C6-NH2 B->C E Coupling Reaction (e.g., Amide bond formation) C->E D Target Molecule (with reactive group) D->E F Final Conjugate E->F G Analytical Techniques F->G H NMR G->H I Mass Spectrometry G->I J HPLC G->J troubleshooting_guide Start Conjugation Reaction Outcome Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No Action1 Optimize Deprotection (Time, Acid Conc.) Incomplete->Action1 Yes Impure Impure Product? LowYield->Impure No Action2 Optimize Coupling (Reagents, pH) LowYield->Action2 Yes Success Successful Conjugation Impure->Success No Action3 Purify Intermediates & Starting Materials Impure->Action3 Yes Action4 Optimize Purification Method Impure->Action4 Yes Action1->Start Action2->Start Action3->Start Action4->Success

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTAC Development: VH032-C6-NH-Boc in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC technology, and a variety of ligands have been developed to recruit it. This guide provides a comprehensive comparison of VH032-C6-NH-Boc with other notable VHL ligands, supported by experimental data and detailed methodologies to inform rational PROTAC design.

Introduction to VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL-based PROTACs have demonstrated broad utility due to the widespread expression of the VHL E3 ligase complex across various tissues. The choice of the VHL ligand can significantly impact a PROTAC's binding affinity, ternary complex formation, and ultimately, its degradation efficiency and selectivity.

This compound is a derivative of the well-established VHL ligand, VH032. It incorporates a six-carbon (C6) linker terminating in a Boc-protected amine (-NH-Boc). This feature makes it a valuable intermediate for the modular synthesis of PROTACs, allowing for the straightforward attachment of a linker and target-binding moiety after deprotection of the amine group under acidic conditions.[1][2][3]

Quantitative Comparison of VHL Ligands and Resulting PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to VHL, its ability to form a stable ternary complex with VHL and the target protein, and its efficiency in inducing target degradation. The following tables summarize available data for PROTACs utilizing different VHL ligands. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus data should be interpreted within the context of the specific target and cell line.

Table 1: Binary Binding Affinities of VHL Ligands

VHL LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032185 nMNot Specified[4]
VH10144 nMNot Specified[4]
VH29880 nMFP Assay[5]
VH032 derivative (unspecified)70 nMSPR[6]

Table 2: Ternary Complex Formation and Cooperativity

PROTACVHL LigandTarget ProteinCooperativity (α)Assay MethodReference
MZ1VH032 derivativeBRD4BD22.9ITC[7]
AT1VH032 derivativeBRD4Less stable than MZ1Not Specified[8]
SIM1VH032BRD43.5AlphaLISA[9]

Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein upon binding to the other. An α > 1 indicates positive cooperativity, which is generally favorable for PROTAC efficacy.

Table 3: Degradation Efficiency of VHL-based PROTACs

PROTACVHL LigandTarget ProteinCell LineDC50DmaxReference
MZ1VH032 derivativeBRD4H661, H8388 nM, 23 nMComplete at 100 nM[10]
ARV-771VH032 derivativeBRD2/3/4CRPC< 1 nM, < 5 nMNot Reported[10]
PROTAC 1Foretinib-VHLp38αNot Specified210 nMNot Specified[11]
GP262VH032PI3K/mTORMDA-MB-231Not SpecifiedPotent Degradation[12]
KRAS G12C DegraderVHLKRAS G12CNCI-H3580.1 µMNot Specified[13]

DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Advantages of this compound in PROTAC Synthesis

The use of a Boc-protected amine linker, as in this compound, offers significant advantages in the chemical synthesis of PROTAC libraries. This "plug-and-play" approach allows for:

  • Modular Synthesis: The VHL ligand with the protected linker can be synthesized and purified separately. The Boc protecting group can then be removed to reveal a reactive amine, which can be readily coupled to a variety of pre-synthesized linkers and target-binding warheads.[6] This modularity accelerates the generation of diverse PROTAC libraries for structure-activity relationship (SAR) studies.

  • Simplified Purification: By adding the complex VHL-binding moiety in the final steps of the synthesis, purification of the final PROTAC molecule can be simplified compared to building the molecule in a linear fashion.

  • Flexibility in Linker Design: The amine functionality provides a versatile handle for a wide range of coupling chemistries, allowing for the exploration of different linker lengths, compositions, and attachment points, which are critical for optimizing ternary complex formation and degradation efficacy.[14]

Signaling Pathways and Experimental Workflows

VHL-Mediated Ubiquitination Pathway

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex. This complex, which also includes Elongin B, Elongin C, and Rbx1, plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[15] PROTACs co-opt this natural process by bringing a new target protein into proximity with the VHL complex, leading to its ubiquitination and degradation.

VHL_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (VHL Ligand - Linker - Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2, Rbx1) VHL_complex->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

VHL-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization

A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC. This typically involves a series of in vitro biophysical and biochemical assays followed by cell-based experiments to confirm target degradation and downstream biological effects.

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Characterization cluster_cellular Cellular Assays Design PROTAC Design (VHL Ligand, Linker, Target Ligand) Synthesis Chemical Synthesis Design->Synthesis Binary_Binding Binary Binding Assays (SPR, ITC) Determine Kd to VHL and Target Synthesis->Binary_Binding Ternary_Complex_Formation Ternary Complex Assays (SPR, ITC, NanoBRET) Determine Cooperativity (α) Binary_Binding->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Determine DC50 and Dmax Ternary_Complex_Formation->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability, Reporter Assays) Assess Downstream Effects Degradation_Assay->Functional_Assay

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation, and to calculate the cooperativity factor (α).

Principle: SPR measures changes in the refractive index at a sensor chip surface to monitor real-time binding events between an immobilized protein and an analyte in solution.[3]

Methodology:

  • Immobilization: Covalently immobilize the VHL E3 ligase complex onto an SPR sensor chip.

  • Binary Interaction (PROTAC to VHL):

    • Flow a series of concentrations of the PROTAC over the immobilized VHL surface.

    • Measure the association and dissociation rates.

    • Fit the data to a 1:1 binding model to determine the binary binding affinity (Kd,binary).[12]

  • Ternary Interaction:

    • Pre-incubate the target protein with varying concentrations of the PROTAC.

    • Flow the pre-formed complex over the immobilized VHL surface.

    • Measure the association and dissociation rates.

    • Fit the data to determine the ternary complex binding affinity (Kd,ternary).

  • Data Analysis:

    • Calculate the cooperativity factor: α = Kd,binary / Kd,ternary.[12]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) and stoichiometry of binary and ternary complex formation.

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]

Methodology:

  • Binary Titration 1 (PROTAC to Target):

    • Place the target protein in the sample cell.

    • Titrate the PROTAC into the sample cell to determine the binary binding affinity.

  • Binary Titration 2 (PROTAC to VHL):

    • Place the VHL E3 ligase complex in the sample cell.

    • Titrate the PROTAC into the sample cell to determine the binary binding affinity.

  • Ternary Titration:

    • Place the target protein in the sample cell and saturate it with the PROTAC.

    • Titrate the VHL E3 ligase complex into the cell containing the pre-formed binary complex.

  • Data Analysis:

    • Analyze the binding isotherms to determine the binding affinities for all interactions and calculate the cooperativity.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine the DC50 and Dmax.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, allowing for the quantification of protein levels.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein content of all samples, add Laemmli buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax.

Conclusion

The selection of a VHL ligand is a critical determinant of a PROTAC's success. VH032 and its derivatives, including the synthetically advantageous this compound, are foundational tools in the development of VHL-recruiting PROTACs. While direct, comprehensive comparative data across different VHL ligands remains an area for further investigation, the available information underscores the importance of a multi-parametric evaluation, encompassing binary affinity, ternary complex cooperativity, and cellular degradation efficiency. The detailed experimental protocols provided herein offer a robust framework for researchers to characterize their novel PROTACs and make informed decisions in the pursuit of new therapeutic agents.

References

A Comparative Guide to the Efficacy of VH032-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The focus is on PROTACs designed to degrade Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, a key regulator of oncogenes such as c-Myc. This document is intended for researchers, scientists, and drug development professionals.

Introduction to VH032-Based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

VH032 is a high-affinity small molecule ligand for the VHL E3 ligase, making it a widely used component in the design of potent PROTACs. The linker, in this case exemplified by a C6 alkyl chain derived from a VH032-C6-NH-Boc precursor, plays a critical role in the efficacy of the PROTAC. The length and composition of the linker determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway of VH032-Based PROTACs

The mechanism of action of a VH032-based PROTAC targeting BRD4 is a multi-step process within the cell.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-C6-BRD4 PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to BRD4 VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex Recruits VHL BRD4_PROTAC BRD4-PROTAC VHL_PROTAC VHL-PROTAC Proteasome 26S Proteasome BRD4->Proteasome Recognition & Degradation Ub Ubiquitin Ub->BRD4 Tags BRD4 Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Ternary_Complex BRD4-PROTAC-VHL BRD4_PROTAC->Ternary_Complex VHL_PROTAC->Ternary_Complex Ternary_Complex->Ub Ubiquitination

Figure 1: Mechanism of VH032-based PROTAC-mediated BRD4 degradation.

Comparative Efficacy of VH032-Based BET Degraders

The efficacy of PROTACs is highly dependent on the linker connecting the VH032 ligand and the BET inhibitor warhead. Studies have shown that varying the linker length and composition significantly impacts the degradation potency (DC50) and maximal degradation (Dmax).

One study compared a series of PROTACs with polyethylene (B3416737) glycol (PEG) linkers of different lengths, tethering the BET inhibitor JQ1 to the VH032 ligand. While a direct comparison with a pure C6 alkyl linker is not available in this specific study, the results with varying PEG linker lengths provide valuable insights into the structure-activity relationship (SAR) of the linker. It was observed that PROTACs with shorter linkers were generally less effective at inducing protein degradation.[1]

PROTACTarget WarheadLinker Length (PEG units)Cell LineDC50 (nM)Dmax (%)Reference
MZ1 JQ13H661, H8388, 23>90 at 100 nM[1]
Compound 9 I-BET7263MV4;11~100~70[1]
Compound 10 I-BET7265MV4;11~30>90[1]

Table 1: Comparison of VH032-based PROTACs with varying linkers and target warheads. Note: Data is compiled from different experiments and should be interpreted with caution.

Interestingly, a more potent BET inhibitor did not necessarily translate into a more potent degrader. For instance, PROTACs derived from the more potent inhibitor I-BET726 were less effective degraders than those derived from JQ1, emphasizing the critical role of linker optimization and the formation of a productive ternary complex.[1]

Downstream Cellular Effects of BRD4 Degradation

The degradation of BRD4 by VH032-based PROTACs leads to significant downstream cellular consequences, primarily through the downregulation of c-Myc, a key oncogenic transcription factor.

Cellular EffectAssayCell LinePROTACObservationReference
c-Myc Suppression Western BlotMV4;11JQ1-based PROTACsPotent suppression of c-Myc protein levels at 50 nM.[1]
Anti-proliferative Activity Cell Viability AssayMV4;11JQ1-based PROTACsDose-dependent inhibition of cell proliferation.[1]

Table 2: Downstream cellular effects of BRD4 degradation by VH032-based PROTACs.

Experimental Protocols

Western Blot Analysis for BRD4 Degradation

This protocol outlines the key steps for assessing the degradation of BRD4 in cultured cells following treatment with a VH032-based PROTAC.

1. Cell Culture and Treatment:

  • Seed human cancer cells (e.g., MV4;11, HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 band intensity to the loading control.

  • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-BRD4, Anti-GAPDH) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry, DC50, Dmax) I->J

Figure 2: Experimental workflow for Western Blot analysis.

Conclusion

VH032-based PROTACs are potent degraders of BET proteins, with their efficacy being highly dependent on the nature of the linker. This guide highlights the importance of linker optimization in the design of effective PROTACs and provides a framework for their comparative evaluation. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of targeted protein degradation. Further studies directly comparing a series of VH032-PROTACs with systematically varied alkyl linkers, including a C6 chain, would provide more precise insights into the structure-activity relationship and guide the development of next-generation protein degraders.

References

A Comparative Guide to the Validation of VH032-C6-NH-Boc Binding to VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VH032-C6-NH-Boc and other common ligands' binding to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended to assist researchers in selecting the appropriate VHL ligand for their specific applications, such as in the development of Proteolysis Targeting Chimeras (PROTACs), by providing objective performance data and detailed experimental methodologies.

Introduction to VHL Ligands

The Von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that targets proteins for degradation. Specifically, it acts as the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. This complex tags the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normal oxygen conditions. Small molecule ligands that bind to VHL can modulate this pathway and are of significant interest in drug discovery, particularly for their use in PROTACs to hijack the VHL E3 ligase to degrade specific target proteins.[1] VH032 is a well-established VHL ligand, and this compound is a derivative featuring a C6 linker and a Boc protecting group, designed for further chemical synthesis in PROTAC development.[2][3]

Quantitative Comparison of VHL Ligand Binding Affinity

The binding affinity of a ligand to its target is a critical parameter for its efficacy. The following table summarizes the reported binding affinities of this compound and other widely used VHL ligands. The data has been compiled from various biophysical assays.

LigandBinding Affinity (Kd/Ki)Experimental Method(s)Reference(s)
This compound (estimated as BOC-VH032) 8.0 µM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4]
VH032185 nM (Kd)Isothermal Titration Calorimetry (ITC)[5]
VH29880-90 nM (Kd)Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[6][7][8]
VH10144 nM (Kd)Not Specified[1][9]
HIF-1α peptide (19-mer)36 nM (Kd)Fluorescence Polarization (FP)[4]

Note: The binding affinity for this compound is based on the reported value for "BOC-VH032". It is known that the installation of a bulky N-Boc protecting group can lead to a significant loss in binding affinity compared to the parent molecule, VH032.[1]

Experimental Protocols for Binding Validation

Accurate determination of binding affinity requires robust experimental protocols. Below are detailed methodologies for three common techniques used to validate the interaction between small molecule ligands and the VHL protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

  • Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). The VHL ligand (e.g., this compound) is dissolved in the same buffer. A small amount of DMSO may be used for solubility, ensuring the final concentration is matched in both protein and ligand solutions.[10]

  • ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM). The injection syringe is filled with the ligand solution (e.g., 300 µM). The experiment consists of a series of small, sequential injections of the ligand into the protein solution while the heat change is monitored.[10]

  • Data Analysis: The raw data, which shows heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of binding.[3][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Methodology:

  • Immobilization of the Target Protein: The VCB complex is immobilized on the surface of an SPR sensor chip. This can be achieved through various chemistries, such as amine coupling.

  • Analyte Preparation: The VHL ligand is prepared in a series of dilutions in a suitable running buffer. A buffer-only injection serves as a negative control.

  • Binding Measurement: The ligand solutions are injected sequentially over the sensor surface. The association (binding) and dissociation of the ligand are monitored in real-time, generating a sensorgram.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[3]

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. A fluorescently labeled VHL ligand (tracer), such as BODIPY FL VH032, is used.[4]

  • Competition Experiment: A constant concentration of the VBC complex and the fluorescent tracer are incubated with varying concentrations of the unlabeled test ligand (e.g., this compound).

  • Measurement: The fluorescence polarization is measured using a plate reader. As the unlabeled ligand competes with the fluorescent tracer for binding to VHL, the polarization of the emitted light decreases.

  • Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand required to displace 50% of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value.[11]

Visualizing Key Processes

To better understand the experimental validation and the biological context of VHL ligands, the following diagrams have been generated using Graphviz.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by VHL Ligand PHD PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation VHL_complex VHL-E3 Ligase Complex HIF1a_OH->VHL_complex Binding Proteasome Proteasome HIF1a_OH->Proteasome Degradation Ub Ubiquitin VHL_complex->Ub Ubiquitination Ub->HIF1a_OH HIF1a HIF-1α HIF1a->PHD O2 HIF1a_stable HIF-1α (Stable) HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->HIF1_dimer HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes VHL_ligand This compound VHL_complex_inhibited VHL-E3 Ligase Complex VHL_ligand->VHL_complex_inhibited Binding HIF1a_OH_inhibited HIF-1α-OH HIF1a_OH_inhibited->VHL_complex_inhibited Binding Blocked HIF1a_stable_inhibited HIF-1α (Stable) HIF1a_OH_inhibited->HIF1a_stable_inhibited

Caption: VHL-HIF-1α Signaling Pathway Under Different Conditions.

Ligand_Binding_Validation_Workflow cluster_preparation Sample Preparation cluster_assays Biophysical Binding Assays cluster_analysis Data Analysis and Validation Protein_Prep Purify VHL-ElonginB-ElonginC (VBC) Complex ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR FP Fluorescence Polarization (FP) Protein_Prep->FP Ligand_Prep Synthesize and Purify This compound Ligand_Prep->ITC Ligand_Prep->SPR Ligand_Prep->FP Data_Analysis Determine Binding Affinity (Kd, Ki) ITC->Data_Analysis SPR->Data_Analysis FP->Data_Analysis Comparison Compare with Alternative VHL Ligands Data_Analysis->Comparison Conclusion Validate this compound Binding to VHL Comparison->Conclusion

Caption: Experimental Workflow for VHL Ligand Binding Validation.

Conclusion

The validation of this compound binding to VHL reveals a significantly lower affinity compared to its parent compound, VH032, and other optimized VHL ligands like VH298 and VH101. This is primarily attributed to the presence of the Boc protecting group. While the C6 linker is designed for PROTAC synthesis, researchers should be aware of the reduced binding affinity of the Boc-protected intermediate. For applications requiring high-affinity VHL binding, deprotection of the Boc group is a necessary step. The choice of VHL ligand should be carefully considered based on the specific experimental goals, balancing factors such as binding affinity, synthetic accessibility, and the requirements of the downstream application. The experimental protocols provided herein offer a robust framework for the independent validation and comparison of various VHL ligands.

References

A Comparative Guide to the Cellular Activity of VH032-C6-NH-Boc Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the cellular activity of PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand derivative, VH032-C6-NH-Boc, and contextualizes their performance against other VHL-based degraders.

Performance Comparison of VHL-Based PROTACs

The cellular activity of PROTACs is typically quantified by their ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum degradation level (Dmax), indicating its efficacy. The following table summarizes the performance of various VHL-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, providing a landscape for evaluating the potential of this compound derived constructs.

PROTAC Name/IdentifierVHL Ligand DerivativeTargetDC50DmaxCell Line
MZ-1 VH032BRD4Low nM range>90%Not specified[1]
Compound 139 Heterocyclic VHL ligandBRD43.3 nM97%PC3[2]
Compound 139 Heterocyclic VHL ligandBRD40.87 nM96%EOL-1[2]
PROTAC 17 VHL LigandBRD4Low nM range>90%Not specified[1]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

While specific data for a PROTAC explicitly synthesized using this compound was not found in direct comparative studies, the performance of PROTACs utilizing the parent VH032 ligand, such as MZ-1, demonstrates the potential for achieving potent and efficacious degradation of target proteins. The linker attachment point and composition, for which this compound is a key intermediate, are known to significantly impact the cellular permeability and overall activity of the resulting PROTAC[3][4].

The Ubiquitin-Proteasome System and PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The diagram below illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->Ternary_Complex Ub conjugation Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Accurate assessment of PROTAC activity is crucial for structure-activity relationship (SAR) studies. Western blotting is a standard method to quantify the degradation of a target protein.

Western Blot Protocol for PROTAC-Induced Degradation

This protocol outlines the key steps for evaluating the efficacy of a this compound derived PROTAC in a cellular context[5][6].

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound serves as a critical building block for the synthesis of VHL-recruiting PROTACs. While direct comparative data for this specific derivative is emerging, the established potency of PROTACs derived from its parent compound, VH032, underscores its importance in the development of novel protein degraders. The optimization of linker chemistry, facilitated by intermediates like this compound, is a key strategy for enhancing the cellular permeability and overall efficacy of VHL-based PROTACs. The experimental protocols provided herein offer a standardized approach for the rigorous evaluation of these next-generation therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Validation of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VH032-Based PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VH032 is a well-established and potent ligand for the VHL E3 ligase, making it a popular choice for the design of PROTACs targeting a wide range of proteins for degradation. The intermediate, VH032-C6-NH-Boc, provides a readily available chemical handle for the attachment of a linker and a target-binding ligand, facilitating the synthesis of diverse PROTAC libraries.

In Vitro Validation: A Case Study of BRD4-Targeting PROTACs

To illustrate the in vitro validation process, we will examine a study where a series of VHL-recruiting PROTACs (compounds 45 , 46 , and 47 ) were synthesized to target the bromodomain-containing protein 4 (BRD4), a protein implicated in cancer. Their performance was compared to MZ1, a well-characterized VHL-based BRD4 degrader.

Data Presentation
CompoundTarget ProteinE3 Ligase LigandLinker TypeIn Vitro BRD4 Degradation (1 µM)Reference Compound
45 BRD4VH032-amine analogUgi-adductNo significant degradationMZ1
46 BRD4VH032-amine analogUgi-adduct with piperazineNo significant degradationMZ1
47 BRD4VH032-amine analogUgi-adduct with piperazineNo significant degradationMZ1
MZ1 BRD4VH032PEG/AlkylSignificant degradationN/A

Table 1: In Vitro Degradation of BRD4 by VH032-Based PROTACs in MDA-MB-231 human breast cancer cells after 24 hours of treatment.

Experimental Protocols

Western Blot for BRD4 Degradation:

  • Cell Culture and Treatment: MDA-MB-231 cells were cultured in standard conditions and seeded in 6-well plates. Cells were then treated with 1 µM of each PROTAC (45 , 46 , 47 , and MZ1 as a positive control) or DMSO as a vehicle control for 4, 8, 16, and 24 hours.

  • Cell Lysis: After treatment, cells were washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. α-Tubulin was used as a loading control to normalize the data.[1]

Key Findings and Comparison with Alternatives

In this particular study, the newly synthesized VHL-recruiting PROTACs 45 , 46 , and 47 did not induce significant degradation of BRD4 at a concentration of 1 µM, even after 24 hours of treatment.[1] In contrast, the reference compound MZ1, a known potent BRD4 degrader, showed efficient degradation of BRD4 under the same experimental conditions. This highlights a critical aspect of PROTAC design: the structure of the linker and its attachment points to the target-binding ligand and the E3 ligase ligand are crucial for inducing a productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to target degradation.

In Vivo Validation

In vivo validation is a critical step in the development of any potential therapeutic, including PROTACs. These studies are typically conducted in animal models to assess the compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.

General Experimental Protocol for In Vivo Studies
  • Animal Models: Relevant animal models, often xenograft models for cancer, are used. For example, for a BRD4-targeting PROTAC, mice bearing tumors derived from a human cancer cell line (e.g., acute myeloid leukemia) would be used.

  • Dosing and Administration: The PROTAC is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses and schedules.

  • Pharmacokinetic Analysis: Blood samples are collected at different time points after administration to determine the concentration of the PROTAC in the plasma over time. This helps to determine key PK parameters such as half-life, clearance, and bioavailability.

  • Pharmacodynamic Analysis: Tumor and/or tissue samples are collected to measure the levels of the target protein. A reduction in the target protein level in the treated group compared to the vehicle control group indicates that the PROTAC is active in vivo.

  • Efficacy Studies: Tumor growth is monitored over time. A significant inhibition of tumor growth in the treated group compared to the control group indicates the therapeutic efficacy of the PROTAC.

  • Toxicity Assessment: The general health of the animals is monitored throughout the study, and tissues may be collected for histopathological analysis to assess any potential toxicity.

Note: Since the VHL-based PROTACs 45 , 46 , and 47 were found to be inactive in in vitro degradation assays, they would not typically be progressed to in vivo studies. The significant resources required for in vivo experiments are reserved for compounds that demonstrate promising in vitro activity.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VH032-based PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (e.g., BRD4) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a VH032-based PROTAC.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (ECL) F->G H Data Analysis (Quantification of Degradation) G->H

References

A Researcher's Guide to VHL Ligand-Linker Conjugates: Benchmarking VH032-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand and the nature of the linker connecting it to the target protein ligand are critical determinants of a PROTAC's efficacy. VH032-C6-NH-Boc is a widely used intermediate for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This guide provides a comparative analysis of this compound against similar VHL ligand-linker conjugates, offering insights into the impact of linker composition on PROTAC performance.

While direct head-to-head comparative data for this compound and its analogues under identical experimental conditions are limited in publicly available literature, this guide synthesizes findings from various studies to illuminate the structure-activity relationships (SAR) that govern the performance of VHL-based PROTACs.

The Central Role of the VHL Ligand and Linker

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. VH032 is a potent ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, disrupting the VHL:HIF-1α interaction.[2][3] this compound is a derivative of VH032 where a 6-carbon alkyl linker with a Boc-protected amine terminus is attached. This functionalization allows for the straightforward conjugation of a target protein ligand after deprotection.[1]

The linker itself is not merely a spacer but plays a crucial role in several aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The length and composition of the linker influence the geometry of the ternary complex, which can affect its stability and cooperativity.[3][4][5]

  • Cell Permeability: The physicochemical properties of the linker, such as polarity and flexibility, have a significant impact on the overall cell permeability of the PROTAC molecule.[4][6]

  • Pharmacokinetics: The linker can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.

Comparative Analysis of VH032-Based Ligand-Linker Conjugates

The following tables summarize the structure of this compound and its analogues. While a direct comparison of performance metrics is challenging due to the varied nature of the final PROTACs and experimental setups across different studies, the data provides insights into how linker modifications can be explored to optimize PROTAC development.

Table 1: Comparison of Alkyl-Linked VH032 Derivatives

Compound NameLinker CompositionKey Features & Performance Insights (from various studies)
VH032-C2-NH-Boc 2-carbon alkyl chainShorter linker may be optimal for certain target proteins where closer proximity in the ternary complex is favorable.[7][8][9]
This compound 6-carbon alkyl chain A commonly used linker length, providing a balance of flexibility and reach for many targets. [1]
VH032-C8-linker 8-carbon alkyl chainUsed in the development of a potent dual PI3K/mTOR degrader, suggesting longer alkyl chains can be effective.[5]
VH032-thiol-C6-NH2 6-carbon alkyl chain with thiolProvides an alternative conjugation point; used in PROTACs targeting BRD4.[10]

Table 2: Comparison of PEG- and Other Linked VH032 Derivatives

Compound NameLinker CompositionKey Features & Performance Insights (from various studies)
VH032-PEG-NH-Boc series Polyethylene glycol chainsPEG linkers can improve solubility and cell permeability, but may also increase molecular weight and flexibility, which can have varied effects on ternary complex formation.[3][5]
VH032-O-C2-NH-Boc Ether-containing linkerIntroduction of an ether linkage can alter the polarity and conformational preferences of the linker.[11]

Table 3: Alternative VHL Ligands

Compound NameKey Structural Differences from VH032Reported Binding Affinity (Kd to VHL)
VH298 Modified LHS pocket binder~44 nM[12]
VH101 Cyclopropyl group on LHS44 nM[12][13]

Signaling Pathways and Experimental Workflows

The development and characterization of PROTACs involve a series of critical experiments to assess their mechanism of action and efficacy.

PROTAC Mechanism of Action

The fundamental mechanism of a VHL-based PROTAC is the hijacking of the VHL E3 ligase to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (VH032-Linker-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL binds Target Target Protein PROTAC->Target binds Ternary Ternary Complex (VHL-PROTAC-Target) VHL->Ternary Target->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target recruits E2-Ub, poly-ubiquitinates Ub Ubiquitin Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: General mechanism of action for a VHL-based PROTAC.

Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the performance of a PROTAC involves a series of in vitro and cell-based assays.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays VHL_Binding 1. VHL Binding Assay (SPR, ITC, FP) Ternary_Formation 2. Ternary Complex Formation (SPR, NanoBRET, TR-FRET) VHL_Binding->Ternary_Formation Permeability 3. Cell Permeability (PAMPA, Caco-2) Ternary_Formation->Permeability Degradation 4. Target Degradation (Western Blot, MS-Proteomics) Permeability->Degradation Phenotypic 5. Phenotypic Assay (e.g., Cell Viability) Degradation->Phenotypic

References

A Comparative Structural Analysis of VHL Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and binding characteristics of VH032-C6-NH-Boc in complex with the Von Hippel-Lindau (VHL) E3 ligase, benchmarked against alternative VHL-recruiting ligands. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies for informed ligand selection in the design of Proteolysis Targeting Chimeras (PROTACs).

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, frequently recruited by PROTACs to eliminate pathogenic proteins. The efficacy of these bifunctional molecules is critically dependent on the affinity and binding mode of the VHL ligand. VH032 is a well-established VHL ligand, and its derivatives, such as this compound, are key intermediates in the synthesis of PROTACs.[1][2] This guide presents a comparative analysis of the structural and binding properties of this compound and other notable VHL ligands, supported by quantitative data and detailed experimental protocols.

Comparative Binding Affinities of VHL Ligands

The selection of a VHL ligand for a PROTAC is often guided by its binding affinity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The following table summarizes the binding affinities of VH032 and other relevant VHL ligands.

LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032 185 nMIsothermal Titration Calorimetry (ITC)[3]
VH101 44 nMIsothermal Titration Calorimetry (ITC)[3]
VH298 288.2 nM (IC50), 110.4 nM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4]
BODIPY FL VH032 3.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4]

Structural Insights into the VHL:Ligand Interaction

The crystal structure of VHL in complex with its ligands provides a molecular blueprint for understanding the key interactions that govern binding and for designing novel, more potent ligands. The cocrystal structure of VH032 with the VCB (VHL, Elongin C, and Elongin B) complex has been resolved, revealing critical hydrogen bonds and hydrophobic interactions.[5][6]

Notably, the hydroxyproline (B1673980) core of VH032 mimics the endogenous binding of Hypoxia-Inducible Factor-1α (HIF-1α) to VHL.[3] The tert-butyl group of VH032 occupies a hydrophobic pocket, and modifications to this group can significantly impact binding affinity.[3] For instance, replacing the tert-butyl group with a methyl side chain has been shown to reduce VHL binding affinity.[3]

While a specific crystal structure for this compound in complex with VHL is not publicly available, the existing structure of VH032 (PDB: 4W9H) serves as a robust model for understanding its binding mode. The C6-NH-Boc linker is attached to the N-terminal amide group of VH032, a common exit vector for linker attachment in PROTAC design that has been extensively utilized.[3]

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below are detailed protocols for key experiments used to characterize VHL-ligand interactions.

X-Ray Crystallography of VHL-Ligand Complexes

This protocol outlines the general steps for determining the crystal structure of a VHL-ligand complex.

  • Protein Expression and Purification: The VCB complex (VHL, Elongin B, and Elongin C) is typically expressed in E. coli and purified using affinity and size-exclusion chromatography to ensure high purity and homogeneity.[7][8]

  • Crystallization:

    • Co-crystallization: The purified VCB complex is incubated with the VHL ligand at a molar excess before setting up crystallization trials.

    • Soaking: Crystals of the apo-VCB complex are grown first and then soaked in a solution containing the VHL ligand.[9][10][11]

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement with a known VCB structure and refined to yield a high-resolution model of the complex.[9][12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This competitive binding assay is used to determine the binding affinity of unlabeled ligands.

  • Reagents:

    • GST-tagged VCB complex

    • Terbium-labeled anti-GST antibody (donor fluorophore)

    • BODIPY FL VH032 (fluorescently labeled VHL ligand, acceptor fluorophore)[4]

    • Test compounds (unlabeled VHL ligands)

  • Procedure:

    • A constant concentration of GST-VCB, Terbium-anti-GST antibody, and BODIPY FL VH032 are incubated together.

    • Increasing concentrations of the test compound are added to the mixture.

    • The test compound competes with BODIPY FL VH032 for binding to VHL, leading to a decrease in the FRET signal.

    • The IC50 value is determined by plotting the FRET signal against the test compound concentration. The Ki can then be calculated from the IC50.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

  • Sample Preparation: The purified VCB complex is placed in the sample cell, and the VHL ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: The ligand is injected into the protein solution in small, sequential aliquots.

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the structural analysis of VHL-ligand complexes.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (VH032-Linker-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Crystallography_Workflow cluster_1 X-Ray Crystallography Workflow Expression Protein Expression & Purification (VCB) Crystallization Crystallization (Co-crystallization or Soaking) Expression->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis of VHL-Ligand Complex Structure_Solution->Analysis

Caption: Workflow for determining VHL-ligand complex structures.

References

Assessing the Selectivity of VH032-C6-NH-Boc Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component in the design of many potent PROTACs is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system. VH032, a well-established von Hippel-Lindau (VHL) E3 ligase ligand, is frequently utilized in PROTAC synthesis, often via the versatile intermediate VH032-C6-NH-Boc. This guide provides a comprehensive comparison of the selectivity of VH032-based degraders with alternative approaches, supported by experimental data and detailed protocols.

Unveiling Selectivity: VH032-based vs. CRBN-based Degraders

A critical aspect of PROTAC design is ensuring the selective degradation of the target protein to minimize off-target effects. The choice of the E3 ligase ligand can significantly influence this selectivity profile. Here, we compare a well-characterized VH032-based degrader, MZ1 , with a prominent CRBN-based degrader, dBET1 . Both molecules target the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, a key regulator of oncogene expression.[1]

Quantitative Comparison of Degrader Potency and Selectivity

The following tables summarize the degradation potency (DC50) and cellular viability (IC50) of MZ1 and dBET1 across various cell lines. Lower DC50 values indicate more potent degradation.

Table 1: Comparative Degradation Potency (DC50 in nM) [1][2]

Cell LineTarget ProteinMZ1 (VH032-based)dBET1 (CRBN-based)
HeLaBRD4~10~5
22Rv1BRD4~23~3
MOLM-13BRD4~2~1
NB4BRD4< 1~1 - 10
HeLaBRD2>100~10
HeLaBRD3>100~10

Note: Values are estimations from published data and can vary based on experimental conditions.

Table 2: Comparative Cellular Viability (IC50 in nM)

Cell LineMZ1 (VH032-based)dBET1 (CRBN-based)
HeLa~100~50
22Rv1~50~20
MOLM-13~10~5

Key Observation: While both degraders are potent, MZ1 exhibits a remarkable and somewhat unexpected selectivity for the degradation of BRD4 over its closely related family members, BRD2 and BRD3.[1][3] In contrast, dBET1 is generally considered a pan-BET degrader, showing more uniform degradation across the BET family.[1] This highlights how the choice of E3 ligase recruiter—VHL for MZ1 and CRBN for dBET1—can profoundly impact the selectivity profile of the resulting PROTAC.

Experimental Protocols for Assessing Selectivity

Rigorous experimental validation is paramount to accurately assess the selectivity of a novel degrader. The following are detailed methodologies for key experiments.

Global Proteomics using Quantitative Mass Spectrometry

This unbiased approach provides a global view of proteome-wide changes following degrader treatment, enabling the identification of both on-target and potential off-target degradation events.[4]

Protocol:

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., HeLa, 22Rv1) and treat with the VH032-based degrader across a range of concentrations and time points. A vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC) should be included.

  • Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using an appropriate enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label peptide samples from different treatment conditions with isobaric tags to enable multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins across all samples. Proteins exhibiting a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are identified as degradation targets.

Western Blotting

This targeted approach is used to validate the degradation of the protein of interest and potential off-targets identified through proteomics.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for proteomics and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and potential off-targets. A loading control (e.g., GAPDH, β-actin) is essential for normalization.

  • Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate for signal detection. Quantify band intensities to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. This can help confirm direct interaction with on-targets and identify engagement with potential off-targets.[5][6][7][8][9]

Protocol:

  • Cell Treatment: Treat intact cells with the VH032-based degrader or vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or mass spectrometry.

  • Data Analysis: The binding of the degrader to a protein can increase its thermal stability, resulting in a shift in its melting curve. This "thermal shift" indicates target engagement.

Visualizing the Pathways

Understanding the underlying biological pathways is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of VH032-based PROTAC-mediated protein degradation.

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds PTEFb P-TEFb Acetylated_Histones->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription Initiates PROTAC VH032-based BRD4 Degrader PROTAC->BRD4 Induces Degradation

Caption: Simplified signaling pathway of BRD4 and the intervention point for a VH032-based degrader.

ER_Alpha_Degradation cluster_cell Cell Estrogen Estrogen ER_alpha Estrogen Receptor α (ERα) Estrogen->ER_alpha Binds & Activates E3_Ligase E3 Ubiquitin Ligase (e.g., CUL4B) ER_alpha->E3_Ligase Recruitment Ubiquitination Poly-ubiquitination ER_alpha->Ubiquitination Gene_Transcription Target Gene Transcription ER_alpha->Gene_Transcription E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Signaling pathway of ligand-induced Estrogen Receptor α (ERα) degradation.

Conclusion

Degraders based on the this compound intermediate offer a powerful tool for targeted protein degradation. As demonstrated by the comparison of MZ1 and dBET1, the choice of E3 ligase has a profound impact on the selectivity of the resulting PROTAC. A multi-faceted experimental approach, incorporating global proteomics, targeted Western blotting, and cellular thermal shift assays, is essential for a comprehensive assessment of a degrader's selectivity profile. The detailed protocols and conceptual frameworks provided in this guide are intended to aid researchers in the rational design and rigorous evaluation of novel VH032-based degraders, ultimately accelerating the development of more precise and effective therapeutics.

References

The Linker's Crucial Role: A Comparative Analysis for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of various linkers used with the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, offering insights into how linker composition and length influence key performance metrics such as cell permeability and degradation activity.

VH032 is a widely utilized ligand for recruiting the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation. The linker connecting VH032 to a target protein-binding ligand is not merely a spacer but an active component that significantly impacts the physicochemical properties and biological activity of the resulting PROTAC. VH032-C6-NH-Boc is a common synthetic intermediate, providing a 6-carbon alkyl chain with a protected amine for facile conjugation to a warhead. This guide will explore the performance of linkers with varying compositions and lengths, providing a framework for rational PROTAC design.

Comparative Performance of Different Linkers

The choice of linker, whether a simple alkyl chain or a more complex polyethylene (B3416737) glycol (PEG) chain, profoundly affects a PROTAC's ability to cross the cell membrane and induce protein degradation. Shorter linkers are generally associated with improved membrane permeability.[1]

Permeability of VH032-Based PROTACs with Different Linkers

A study assessing the permeability of various VH032-based PROTACs using a parallel artificial membrane permeability assay (PAMPA) revealed significant differences based on linker composition and length. The data underscores the general trend that shorter linkers lead to more permeable compounds.[1] For instance, a compound with a shorter PEG linker (2-unit) was 20-fold more permeable than its counterpart with a longer (3-unit) PEG linker.[1] Furthermore, the substitution of a PEG linker with an alkyl linker of similar length was found to decrease lipophilic permeability efficiency, suggesting that the ether oxygens in PEG linkers can shield hydrogen bond donors, thereby enhancing permeability.[1]

Compound/Linker TypePermeability (P_e_ x 10⁻⁶ cm/s)Reference
2-unit PEG linker0.6[1]
3-unit PEG linker0.03[1]
4-unit PEG linkerLower than 2-unit PEG[1]
Alkyl linker (compared to PEG)Lower Lipophilic Permeability Efficiency[1]
Impact of Linker on Degradation Activity

The linker's length and rigidity are pivotal in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Studies have shown that both the composition and the attachment point of the linker to the VH032 ligand can influence degradation efficacy.[2][3] For instance, the terminal amide moiety at the linker attachment point on the VH032 ligand has been reported to be important for efficient binding to VHL.[2] PROTACs lacking this feature have shown reduced or no degradation activity.[2]

Furthermore, subtle structural changes in the linker can significantly impact the degradation profile, including the "hook effect," where the degradation efficacy decreases at higher PROTAC concentrations.[4] The choice of a flexible linker, such as a PEG or alkyl chain, can be more effective in promoting the formation of the ternary complex compared to rigid linkers.[5]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a non-cell-based method used to predict passive intestinal absorption of compounds.

  • Preparation of the PAMPA sandwich: A 96-well filter plate is coated with a solution of porcine polar brain lipid in dodecane. This forms the artificial membrane.

  • Addition of compounds: The test compounds are added to a 96-well donor plate.

  • Incubation: The filter plate is placed on top of the donor plate, and the sandwich is incubated to allow the compounds to permeate through the artificial membrane into the acceptor plate, which is filled with a buffer solution.

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of permeability coefficient (P_e_): The permeability coefficient is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure biomolecular interactions in real-time.

  • Immobilization: The E3 ligase (e.g., VHL) is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A solution containing the target protein and the PROTAC is injected over the sensor surface. The binding of the target protein to the E3 ligase, facilitated by the PROTAC, is monitored as a change in the refractive index at the sensor surface, which is proportional to the mass change.

  • Data Analysis: The sensorgram (a plot of response units versus time) is analyzed to determine the association and dissociation rate constants, and ultimately the binding affinity of the ternary complex.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows used to evaluate them, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase (VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 1. Mechanism of Action for a VH032-based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis VH032 This compound Linker Linker Variation (e.g., PEG, Alkyl) VH032->Linker Warhead Target-Binding Ligand Linker->Warhead PROTAC PROTAC Library Warhead->PROTAC Permeability Permeability Assay (PAMPA) PROTAC->Permeability TernaryComplex Ternary Complex Formation (SPR) PROTAC->TernaryComplex Degradation Degradation Assay (Western Blot/MS) PROTAC->Degradation SAR Structure-Activity Relationship (SAR) Permeability->SAR TernaryComplex->SAR Degradation->SAR

Figure 2. Experimental workflow for comparative linker analysis.

References

The Performance of VH032-C6-NH-Boc in PROTACs: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the selection of optimal components for Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive literature review of the performance of VH032-C6-NH-Boc, a common building block used in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will objectively compare its performance with alternative linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their PROTAC design strategies.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a linker that connects the two. VH032 is a potent and well-established ligand for the VHL E3 ligase, one of the most commonly used E3 ligases in PROTAC design.[3] The intermediate, this compound, provides a VHL ligand attached to a 6-carbon alkyl linker with a Boc-protected amine. This functional group allows for the straightforward attachment of a warhead, making it a versatile building block in the synthesis of VHL-recruiting PROTACs.

The nature of the linker—its length, composition, and attachment points—plays a crucial role in the efficacy of a PROTAC. It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1][4][5] This review focuses on the performance characteristics of PROTACs synthesized using a C6 alkyl linker derived from this compound and compares them to PROTACs with other linker types, primarily polyethylene (B3416737) glycol (PEG) linkers.

Comparative Performance Data

The following table summarizes the performance of various VH032-based PROTACs from the literature. Due to the lack of studies directly comparing a C6-alkyl linker with other linkers for the same protein of interest, this table collates data from different studies. Therefore, direct comparisons should be made with caution, considering the different target proteins and cell lines used.

Target ProteinE3 Ligase LigandLinker Type & CompositionDC50DmaxCell LineReference
BRD4VH032Thiol-C6-NH2---[6]
KinasesVH032Alkyl and PEG (various lengths)--Jurkat[7]
BRD4VH0323-unit PEG--HeLa[8]
BTKVH032Not specified>10 µM (for some)--[9]
BRD4VH032PEG-2-Less potentAML cell lines[10]
TBK1VH032Alkyl and ether (varying lengths)3 nM (21-atom linker)96%-[1]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. A dash (-) indicates that the specific data point was not provided in the cited source.

Discussion of Performance

The choice between an alkyl linker, such as the C6 chain in this compound, and a PEG linker involves a trade-off between hydrophobicity, flexibility, and their impact on cell permeability and ternary complex formation.

Alkyl Linkers (e.g., C6):

  • Physicochemical Properties: Alkyl chains are hydrophobic and can decrease the aqueous solubility of the resulting PROTAC.[5] However, they can also contribute to better membrane permeability.

  • Performance: The optimal length of an alkyl linker is highly dependent on the specific target protein and E3 ligase pair. Studies have shown that both excessively short and long linkers can be detrimental to degradation efficacy.[1] For instance, in the case of TBK1-targeting PROTACs, linkers shorter than 12 atoms were ineffective, while a 21-atom linker showed a DC50 of 3 nM and a Dmax of 96%.[1]

PEG Linkers:

  • Physicochemical Properties: PEG linkers are more hydrophilic and can improve the solubility of PROTACs.[4][5] Their flexibility can be advantageous in facilitating the formation of a stable ternary complex.[4] However, increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[4]

  • Performance: The length of a PEG linker is a critical parameter. For VHL-recruiting PROTACs targeting BRD4, increasing the PEG linker length has been shown to decrease potency.[1] Conversely, for some CRBN-recruiting PROTACs, both very short and longer PEG linkers were more effective than those of intermediate length.[1] This highlights the non-linear relationship between linker length and degradation efficiency.

Direct Comparison and Considerations:

While a direct, controlled comparison is lacking in the literature, some studies offer insights. For instance, an investigation into VHL- and CRBN-based PROTACs found that for VHL-recruiting PROTACs, increasing the PEG linker length led to a decrease in potency.[1] Another study comparing alkyl and PEG linkers noted that the incorporation of oxygen atoms in a PEG linker in place of CH2 groups in an alkyl chain inhibited the activity of a VHL-CRBN homo-PROTAC.[1] These findings suggest that for VHL-based PROTACs, a more hydrophobic and rigid linker like a C6 alkyl chain may be advantageous in certain contexts. However, the optimal linker is ultimately target-dependent and must be determined empirically.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the performance of PROTACs.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.

Binding Affinity Assays

Determining the binding affinity of the PROTAC to both the target protein and the E3 ligase is crucial.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of on- and off-rates and the Kd.

  • Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein. This is often used in a competitive format to determine the binding affinity of an unlabeled compound.

Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (VH032-Linker-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis PROTAC Synthesis (e.g., using this compound) Binding_Assay Binding Affinity Assays (ITC, SPR, FP) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Kd_POI Determine Kd for POI Binding_Assay->Kd_POI Kd_VHL Determine Kd for VHL Binding_Assay->Kd_VHL Data_Analysis Comparative Analysis Kd_POI->Data_Analysis Kd_VHL->Data_Analysis DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax DC50_Dmax->Data_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. The C6 alkyl linker it provides offers a more hydrophobic and potentially more cell-permeable alternative to commonly used PEG linkers. The available literature suggests that the optimal linker choice is highly dependent on the specific protein of interest, and there is no universally superior linker type. While PEG linkers can enhance solubility, alkyl linkers may offer advantages in terms of cell permeability and, in some cases, degradation potency for VHL-based PROTACs. The lack of direct, controlled comparative studies underscores the need for empirical testing and optimization of the linker for each new target. This guide provides a framework for understanding the current landscape and making rational choices in the design of novel and effective protein degraders.

References

Safety Operating Guide

Proper Disposal of VH032-C6-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This document provides essential guidance on the proper disposal procedures for VH032-C6-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound is a molecule that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, with a C6 linker protected by a tert-butyloxycarbonyl (Boc) group.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information on its constituent parts and general principles of chemical waste management to ensure its safe disposal.

Key Chemical Properties and Considerations

Understanding the chemical nature of this compound is fundamental to its safe disposal. The presence of the Boc protecting group, which is labile under acidic conditions, and the complex organic structure of the VHL ligand are key factors to consider.

PropertyValueSource
Molecular Formula C35H53N5O6S[2]
Molecular Weight 671.89 g/mol [2]
Appearance Likely a solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from VH032 and general PROTAC intermediates
Chemical Stability The Boc group is sensitive to strong acids.General chemical knowledge

Step-by-Step Disposal Protocol

The following protocol is a "best practice" guide based on general laboratory chemical waste disposal procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired solid this compound, as well as any materials grossly contaminated with the compound (e.g., weigh boats, pipette tips, contaminated gloves), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a designated container for organic solvent waste. Do not mix with aqueous or incompatible waste streams.

3. Container Labeling: The hazardous waste container must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An estimate of the concentration and quantity of the waste

  • The date the waste was first added to the container The container must be kept securely closed when not in use.

4. Spill Management: In the event of a spill:

  • Ensure the area is well-ventilated.

  • Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and cleaning materials, which should also be disposed of as hazardous waste.

5. Final Disposal:

  • Do not dispose of this compound, either in solid form or in solution, down the drain. The environmental impact of this compound is unknown.

  • Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused chemical, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid seal_label Seal and Label Container Correctly collect_solid->seal_label collect_liquid->seal_label store Store in Designated Satellite Accumulation Area seal_label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact.

References

Navigating the Safe Handling of VH032-C6-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with VH032-C6-NH-Boc, a Boc-modified VHL ligand used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), stringent adherence to safety protocols is paramount.[1][2] Due to the potent and biologically active nature of such compounds, a comprehensive understanding of handling, storage, and disposal procedures is essential to ensure a safe laboratory environment. This guide provides immediate, essential safety and logistical information tailored for the operational use of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on general best practices for handling potent small molecule compounds.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides an extra layer of protection against skin contact and absorption. The outer glove should be changed immediately upon contamination.[3]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of solutions containing the compound.[3]
Body Protection A fully buttoned laboratory coat. A chemically resistant apron is recommended for procedures with a higher risk of splashing.Prevents contamination of personal clothing.[3][4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended when handling the solid compound or when there is a risk of aerosol generation.Avoids the inhalation of potentially harmful airborne particles.[3][5]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal.

Operational Workflow for Handling this compound cluster_ppe Engineering Controls and PPE receiving Receiving and Storage prep Preparation and Weighing receiving->prep Transport to Fume Hood dissolving Dissolving Compound prep->dissolving Solid Compound reaction Use in Experiment dissolving->reaction Stock Solution disposal Waste Disposal reaction->disposal Contaminated Materials cleanup Decontamination and Cleanup reaction->cleanup disposal->cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.